molecular formula C12H14BrNO2 B137107 ((4-Bromo-3-methylphenyl)carbonyl)morpholine CAS No. 149105-06-6

((4-Bromo-3-methylphenyl)carbonyl)morpholine

Cat. No.: B137107
CAS No.: 149105-06-6
M. Wt: 284.15 g/mol
InChI Key: SGINYRFXUUMFLE-UHFFFAOYSA-N
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Description

((4-Bromo-3-methylphenyl)carbonyl)morpholine is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((4-Bromo-3-methylphenyl)carbonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Bromo-3-methylphenyl)carbonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGINYRFXUUMFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

((4-Bromo-3-methylphenyl)carbonyl)morpholine CAS 149105-06-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS 149105-06-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ((4-Bromo-3-methylphenyl)carbonyl)morpholine, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, proven synthetic methodologies, and prospective applications, grounded in established scientific principles.

Introduction and Core Significance

((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS No. 149105-06-6) is a morpholine-derived amide featuring a substituted phenyl ring.[1] Its structure is characterized by a 4-bromo-3-methylphenyl group linked to a morpholine ring via a carbonyl bridge.[1] This specific arrangement of a halogen (bromine) and an electron-donating group (methyl) on the aromatic ring imparts distinct steric and electronic properties.[1] These characteristics make it a valuable heterocyclic building block for synthesizing more complex molecules, particularly in the fields of drug discovery and agrochemicals.[1][2]

The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The substituted phenyl ring allows for diverse downstream chemical modifications, such as cross-coupling reactions, enabling the exploration of extensive chemical space in lead optimization campaigns.

cluster_molecule Molecular Structure cluster_components Key Structural Components struct ((4-Bromo-3-methylphenyl)carbonyl)morpholine img A Morpholine Ring B Carbonyl Bridge A->B Amide Bond C 4-Bromo-3-methylphenyl Group B->C Connects Rings

Caption: Core components of ((4-Bromo-3-methylphenyl)carbonyl)morpholine.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and characteristics of ((4-Bromo-3-methylphenyl)carbonyl)morpholine are summarized below.

PropertyValueSource(s)
CAS Number 149105-06-6[1][2][3][4]
IUPAC Name (4-bromo-3-methylphenyl)-morpholin-4-ylmethanone[1]
Molecular Formula C₁₂H₁₄BrNO₂[2][3][4]
Molecular Weight 284.15 g/mol [2][3][4]
Purity (Typical) ≥97%[2]
InChI Key SGINYRFXUUMFLE-UHFFFAOYSA-N[1]

Note: Data such as boiling point and specific storage conditions are not consistently reported across public domains and should be confirmed via supplier-specific safety data sheets (SDS).

Synthesis and Mechanistic Rationale

The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is typically achieved through a standard nucleophilic acyl substitution reaction. This involves the amidation of a carboxylic acid derivative, specifically an acyl chloride, with morpholine.

Primary Synthetic Pathway

The most common and efficient route involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine .[1][3] This reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Dichloromethane (DCM) is a frequently used solvent due to its inertness and ability to dissolve the reactants.[1][5]

Synthesis_Workflow reagent1 4-Bromo-3-methylbenzoyl Chloride reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 Morpholine reagent2->reaction conditions Triethylamine (Base) Dichloromethane (Solvent) Room Temperature conditions->reaction product ((4-Bromo-3-methylphenyl)carbonyl)morpholine reaction->product byproduct Triethylamine Hydrochloride (Salt Precipitate) reaction->byproduct

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is adapted from established procedures for similar amidation reactions.[5]

  • Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants under a steady stream of nitrogen. Cool the flask to 0 °C in an ice bath. Causality: Cooling manages the exothermic nature of the acyl chloride addition and minimizes side reactions.

  • Acyl Chloride Addition: Dissolve 4-bromo-3-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred morpholine solution over 15-20 minutes. Causality: Slow, dropwise addition is critical to control the reaction rate and prevent a rapid temperature increase.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 1-2 hours. Trustworthiness Check: Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting acyl chloride.

  • Work-up and Extraction: Upon completion, add deionized water to the reaction mixture to quench any unreacted acyl chloride and dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization to yield the final product as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data to validate the structure and purity.[2]

Applications in Research and Drug Development

((4-Bromo-3-methylphenyl)carbonyl)morpholine is not typically an end-product but rather a strategic intermediate. Its utility stems from the reactivity of its functional groups.

Role as a Versatile Building Block

The compound serves as a key intermediate for creating libraries of more complex molecules.[1] The bromine atom on the phenyl ring is particularly significant, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse aryl, alkyl, or alkyne groups at the 4-position, a common strategy in structure-activity relationship (SAR) studies.[6]

cluster_reactions Palladium-Catalyzed Cross-Coupling start ((4-Bromo-3-methylphenyl) carbonyl)morpholine suzuki Suzuki Coupling (with Boronic Acids) start->suzuki heck Heck Coupling (with Alkenes) start->heck sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira end Diverse Library of Novel Chemical Entities (NCEs) suzuki->end heck->end sonogashira->end

Caption: Role as an intermediate in generating molecular diversity.

Potential Biological Activity

While specific biological data for this exact compound is limited in publicly available literature, its structural motifs are present in molecules with known bioactivity.

  • Anticancer and Anti-inflammatory Potential: Morpholine derivatives are widely studied for their therapeutic properties.[1] Research into analogous compounds suggests that this scaffold may serve as a basis for developing agents with anticancer or anti-inflammatory effects.[1] The compound's structure may allow it to act as an enzyme inhibitor, potentially modulating pathways related to cancer cell proliferation or inflammation.[1]

  • Drug Discovery Intermediate: It has been identified as an intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters, highlighting its relevance in developing treatments for neurological disorders. Furthermore, its structural features enable hydrogen bonding and other interactions with biological targets, making it a promising starting point for lead compound development.[1]

Safety, Handling, and Storage

As a laboratory chemical, ((4-Bromo-3-methylphenyl)carbonyl)morpholine requires careful handling. While a specific SDS is not publicly available, general precautions based on its constituent functional groups and related chemicals should be followed.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Use the compound in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

  • BOC Sciences. ((4-BROMO-3-METHYLPHENYL)CARBONYL)MORPHOLINE CAS:149105-06-6. ChemBuyersGuide.com, Inc. [Link]

  • PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. RSC Advances. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. [Link]

  • ResearchGate. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. [Link]

  • ResearchGate. (2013). (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. [Link]

  • Google Patents. (2015). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • McCoull, W., et al. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ACS Material. (2019). Safety Data Sheet – KIT-6. [Link]

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  • Organon. (2023). Safety Data Sheet - Betamethasone Liquid Formulation. [Link]

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An In-depth Technical Guide to the Synthesis of (4-Bromo-3-methylphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthetic pathways for the preparation of (4-Bromo-3-methylphenyl)(morpholino)methanone, a key building block in medicinal chemistry and drug discovery. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the viable synthetic strategies, including detailed experimental protocols, mechanistic insights, and data presentation.

Introduction

(4-Bromo-3-methylphenyl)(morpholino)methanone is a substituted aromatic amide of significant interest in the development of novel therapeutic agents. The presence of the brominated phenyl ring and the morpholine moiety offers multiple points for further chemical modification, making it a versatile scaffold in the design of bioactive molecules. This guide will explore two primary and robust synthetic routes commencing from the readily available precursor, 4-bromo-3-methylbenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, (4-Bromo-3-methylphenyl)(morpholino)methanone, points to the formation of the central amide bond as the key disconnection. This bond can be forged through the reaction of a suitably activated 4-bromo-3-methylbenzoic acid derivative with morpholine. Two principal activation strategies will be discussed: the use of a carbodiimide coupling agent and the conversion to an acyl chloride. The necessary precursor, 4-bromo-3-methylbenzoic acid, can be synthesized from 4-bromo-3-methyltoluene via oxidation.

Retrosynthesis target (4-Bromo-3-methylphenyl)(morpholino)methanone intermediate1 4-Bromo-3-methylbenzoyl chloride target->intermediate1 Amidation intermediate2 4-Bromo-3-methylbenzoic acid target->intermediate2 Amide Coupling (e.g., DCC) morpholine Morpholine target->morpholine intermediate1->intermediate2 Chlorination (e.g., SOCl₂) starting_material 4-Bromo-3-methyltoluene intermediate2->starting_material Oxidation (e.g., KMnO₄)

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Precursor: 4-Bromo-3-methylbenzoic Acid

The synthesis of (4-Bromo-3-methylphenyl)(morpholino)methanone begins with the preparation of the crucial carboxylic acid intermediate.

Pathway A: Oxidation of 4-Bromo-3-methyltoluene

A common and effective method for the synthesis of benzoic acid derivatives is the oxidation of the corresponding toluene. In this case, 4-bromo-3-methyltoluene is oxidized to 4-bromo-3-methylbenzoic acid.[1] A strong oxidizing agent such as potassium permanganate (KMnO₄) is typically employed for this transformation. The reaction proceeds under basic conditions, followed by acidification to yield the carboxylic acid.

Experimental Protocol: Oxidation of 4-Bromo-3-methyltoluene

  • To a solution of 4-bromo-3-methyltoluene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-3-methylbenzoic acid.

Amide Bond Formation: Synthesis of (4-Bromo-3-methylphenyl)(morpholino)methanone

With the 4-bromo-3-methylbenzoic acid in hand, the crucial amide bond can be formed using one of two primary methods.

Method 1: Acyl Chloride Pathway

This classic and often high-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with morpholine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Acyl_Chloride_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 4-Bromo-3-methylbenzoic acid Acyl_Chloride 4-Bromo-3-methylbenzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Product (4-Bromo-3-methylphenyl)(morpholino)methanone Acyl_Chloride->Product Morpholine Morpholine Morpholine->Product

Caption: Acyl Chloride Pathway for Amide Synthesis.

Experimental Protocol: Acyl Chloride Formation and Amidation

  • Acyl Chloride Synthesis: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, ~1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzoyl chloride, which can often be used in the next step without further purification.

  • Amidation: Dissolve the crude 4-bromo-3-methylbenzoyl chloride in dry DCM and cool to 0 °C. In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in dry DCM. Add the morpholine solution dropwise to the acyl chloride solution with vigorous stirring.[2] Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Direct Amide Coupling using DCC

This method avoids the harsh conditions of acyl chloride formation and is often preferred for substrates with sensitive functional groups. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[3][4][5]

DCC_Coupling_Pathway Carboxylic_Acid 4-Bromo-3-methylbenzoic acid Product (4-Bromo-3-methylphenyl)(morpholino)methanone Carboxylic_Acid->Product Morpholine Morpholine Morpholine->Product DCC DCC DCC->Product Coupling Agent DCU Dicyclohexylurea (byproduct) Product->DCU Filtration

Sources

Spectroscopic Elucidation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound ((4-Bromo-3-methylphenyl)carbonyl)morpholine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide will delve into the principles and practical applications of key spectroscopic techniques for the structural confirmation and purity assessment of this molecule.

Introduction: The Significance of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

((4-Bromo-3-methylphenyl)carbonyl)morpholine, with the chemical formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol , is a synthetic organic compound of interest in medicinal chemistry and drug discovery.[1][2] Its structural motif, combining a substituted aromatic ring with a morpholine amide, is found in various biologically active molecules. The bromine and methyl substituents on the phenyl ring, along with the morpholine moiety, contribute to its unique physicochemical properties, influencing its interactions with biological targets.

Accurate structural elucidation and purity verification are paramount in the development of any potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will provide a detailed examination of the expected and observed spectroscopic data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine, offering insights into the interpretation of its spectral features.

Synthesis and Structural Confirmation

The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine typically involves the acylation of morpholine with 4-bromo-3-methylbenzoyl chloride. Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or by-products, which may be detectable in the spectroscopic analysis.

Synthesis 4-bromo-3-methylbenzoic acid 4-bromo-3-methylbenzoic acid 4-bromo-3-methylbenzoyl chloride 4-bromo-3-methylbenzoyl chloride 4-bromo-3-methylbenzoic acid->4-bromo-3-methylbenzoyl chloride SOCl₂ Target Molecule ((4-Bromo-3-methylphenyl)carbonyl)morpholine 4-bromo-3-methylbenzoyl chloride->Target Molecule Morpholine, Et₃N

Caption: Synthetic pathway for ((4-Bromo-3-methylphenyl)carbonyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][4][5] It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[4][5]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.3d1HAr-H
~7.2s1HAr-H
~3.6m8HMorpholine-H
~2.4s3HAr-CH₃

Interpretation:

  • Aromatic Protons (δ 7.2-7.5): The three protons on the substituted phenyl ring appear in the aromatic region. The splitting patterns (doublets and a singlet) are consistent with a 1,2,4-trisubstituted benzene ring. The exact coupling constants would provide further confirmation of their relative positions.

  • Morpholine Protons (δ ~3.6): The eight protons of the morpholine ring are chemically equivalent due to rapid chair-to-chair interconversion at room temperature, resulting in a complex multiplet.

  • Methyl Protons (δ ~2.4): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Tune & Shim Tune & Shim Transfer to NMR Tube->Tune & Shim Acquire FID Acquire FID Tune & Shim->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Structural Assignment Structural Assignment Integration & Peak Picking->Structural Assignment

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Table 2: Predicted ¹³C NMR Data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Chemical Shift (δ) ppmAssignment
~169C=O (Amide)
~139Ar-C
~135Ar-C
~131Ar-C
~128Ar-C
~126Ar-C-Br
~125Ar-C
~67O-CH₂ (Morpholine)
~45N-CH₂ (Morpholine)
~23Ar-CH₃

Interpretation:

  • Carbonyl Carbon (δ ~169): The amide carbonyl carbon is expected to appear significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

  • Aromatic Carbons (δ ~125-139): The six aromatic carbons will give rise to six distinct signals in the aromatic region. The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted to a higher field compared to an unsubstituted carbon due to the "heavy atom effect".

  • Morpholine Carbons (δ ~45, ~67): The four carbons of the morpholine ring adjacent to the nitrogen will appear at a different chemical shift than the four carbons adjacent to the oxygen due to the different electronegativity of these heteroatoms.

  • Methyl Carbon (δ ~23): The methyl carbon will appear in the aliphatic region at a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8][9]

Table 3: IR Data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~1630StrongC=O stretch (amide)
~1600, ~1475Medium-WeakC=C stretch (aromatic)
~1270StrongC-N stretch (amide)
~1115StrongC-O-C stretch (ether)
~800-900StrongC-H bend (aromatic, out-of-plane)

Interpretation:

  • C=O Stretch (Amide): A strong absorption band around 1630 cm⁻¹ is a characteristic feature of a tertiary amide carbonyl group.[9] The conjugation with the aromatic ring may slightly lower this frequency.

  • C-H Stretches: The absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and morpholine aliphatic groups. Aromatic C-H stretches are expected to appear above 3000 cm⁻¹.

  • C=C Stretches (Aromatic): The peaks around 1600 cm⁻¹ and 1475 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-N and C-O-C Stretches: The strong absorptions around 1270 cm⁻¹ and 1115 cm⁻¹ are attributed to the C-N stretching of the amide and the C-O-C stretching of the morpholine ether linkage, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.[10][11][12]

Expected Fragmentation Pattern:

For ((4-Bromo-3-methylphenyl)carbonyl)morpholine, the molecular ion peak [M]⁺ should be observed, and due to the presence of bromine, an [M+2]⁺ peak of similar intensity is expected due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation is likely to be the cleavage of the amide bond, leading to the formation of two key fragment ions:

  • The 4-bromo-3-methylbenzoyl cation: This would be a prominent peak in the spectrum.

  • The morpholinium ion or its fragments.

Fragmentation M+ [C₁₂H₁₄BrNO₂]⁺˙ Fragment 1 [C₈H₆BrO]⁺ M+->Fragment 1 α-cleavage Fragment 2 [C₄H₈NO]⁺ M+->Fragment 2 α-cleavage

Caption: Predicted major fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural confirmation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous assignment of its chemical structure. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development.

References

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An In-depth Technical Guide to ((4-Bromo-3-methylphenyl)carbonyl)morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Compound Identity and Properties

((4-Bromo-3-methylphenyl)carbonyl)morpholine, also known as (4-Bromo-3-methylphenyl)(morpholino)methanone, is a versatile synthetic intermediate. Its structure, featuring a substituted phenyl ring linked to a morpholine moiety via a carbonyl group, makes it a valuable precursor for a wide range of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄BrNO₂[1]
Molecular Weight 284.15 g/mol [1]
CAS Number 149105-06-6[1]
Appearance Tan to white solid
Storage Sealed in a dry place, at 2-8°C[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure and basic properties of the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of ((4-bromo-3-methylphenyl)carbonyl)morpholine is typically achieved through a nucleophilic acyl substitution reaction. This process involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Bromo-3-methylbenzoyl chloride + Morpholine + Triethylamine (Base) Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction In Solvent Dichloromethane (DCM) Solvent->Reaction Dissolved in Product_Mixture Crude Product Mixture Reaction->Product_Mixture Workup Aqueous Workup (NaHCO₃, Brine) Product_Mixture->Workup Extraction Organic Layer Separation Workup->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) Concentration->Chromatography Final_Product Pure ((4-Bromo-3-methylphenyl)carbonyl)morpholine Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar amide bond formations.[2]

Materials and Equipment:

  • 4-Bromo-3-methylbenzoyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add morpholine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.[3]

  • Final Product: Combine the fractions containing the pure product and remove the solvent to obtain ((4-bromo-3-methylphenyl)carbonyl)morpholine as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

TechniqueExpected Data
¹H NMR Aromatic protons, morpholine protons, and methyl protons in distinct regions.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, morpholine carbons, and the methyl carbon.
FT-IR Characteristic absorption bands for the carbonyl (C=O) group and other functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single major peak indicating high purity.

Safety and Handling

As a research chemical, ((4-bromo-3-methylphenyl)carbonyl)morpholine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. The hazards associated with this compound are expected to be similar to those of its precursors, which may include skin and eye irritation.[5]

Applications in Research and Development

The unique substitution pattern of ((4-bromo-3-methylphenyl)carbonyl)morpholine makes it a valuable intermediate in the synthesis of novel compounds for drug discovery. The bromo- and methyl-substituted phenyl ring can be further functionalized, for example, through cross-coupling reactions, to generate a library of derivatives for biological screening.[2] The morpholine moiety is a common feature in many bioactive molecules and can influence properties such as solubility and metabolic stability.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of ((4-bromo-3-methylphenyl)carbonyl)morpholine. By following the detailed protocols and safety guidelines presented, researchers and drug development professionals can confidently utilize this important building block in their scientific endeavors.

References

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Potential applications of morpholine-containing compounds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility, metabolic stability, and bioavailability, have cemented its status as a "privileged scaffold".[1][3] This technical guide provides a comprehensive overview of the diverse applications of morpholine-containing compounds in drug discovery. We will delve into the fundamental attributes of the morpholine moiety, explore its role in a wide array of pharmacological activities, and present case studies of its successful incorporation into FDA-approved drugs. Furthermore, this guide will offer insights into synthetic strategies, structure-activity relationships, and the burgeoning application of morpholine in novel therapeutic modalities such as PROTACs.

The Morpholine Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

The prevalence of the morpholine ring in successful drug candidates can be attributed to its favorable physicochemical properties that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

  • Enhanced Solubility and Polarity: The presence of the oxygen atom in the morpholine ring introduces a degree of polarity and the ability to act as a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug molecule.[3] This is a critical factor in achieving adequate bioavailability for oral administration.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] This inherent stability can lead to a longer half-life and improved pharmacokinetic profile of the drug.

  • pKa Modulation: The nitrogen atom in the morpholine ring is a weak base, with a pKa typically in the range of 7.0-8.5. This allows for fine-tuning of the overall basicity of a molecule, which can be crucial for optimizing target engagement and cellular permeability.

  • Blood-Brain Barrier Permeability: The balanced lipophilicity and polarity of the morpholine moiety can facilitate penetration of the blood-brain barrier (BBB), making it a valuable scaffold for the development of central nervous system (CNS) active drugs.[3]

  • Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of flexibility, allowing it to adapt to the binding pockets of various biological targets.[3]

These advantageous properties make morpholine an attractive bioisosteric replacement for other cyclic amines like piperidine and piperazine, often leading to improved drug-like properties.

Diverse Pharmacological Activities of Morpholine-Containing Compounds

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][4][5]

Anticancer Activity

Morpholine is a prominent feature in a multitude of anticancer agents, particularly in the realm of kinase inhibitors.[4] The morpholine moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for this class of drugs.

  • PI3K/mTOR Pathway Inhibition: A significant number of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways incorporate a morpholine ring. The morpholine often serves as a key pharmacophore, contributing to both potency and selectivity.[4]

  • EGFR Inhibition: Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, features a morpholinoethoxy side chain that enhances its solubility and pharmacokinetic properties.[6]

Anti-inflammatory and Analgesic Effects

Morpholine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanisms of action in this context are varied and can involve the modulation of various enzymes and receptors involved in inflammatory pathways.

Antiviral and Antimicrobial Activity

The morpholine scaffold is present in several antiviral and antimicrobial drugs. Linezolid, an oxazolidinone antibiotic, contains a morpholine ring that is crucial for its antibacterial activity against a range of Gram-positive bacteria.[7]

Central Nervous System (CNS) Disorders

As previously mentioned, the ability of morpholine-containing compounds to cross the BBB makes them valuable candidates for treating CNS disorders.[3] Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, features a central morpholine core.[8]

FDA-Approved Drugs Featuring the Morpholine Scaffold

The successful translation of morpholine-containing compounds from the laboratory to the clinic is evidenced by the numerous FDA-approved drugs that incorporate this privileged scaffold.

Drug NameTherapeutic IndicationMechanism of Action
Aprepitant Chemotherapy-induced nausea and vomitingNeurokinin-1 (NK1) receptor antagonist
Linezolid Bacterial infectionsOxazolidinone antibiotic, inhibits protein synthesis
Gefitinib Non-small cell lung cancerEpidermal Growth Factor Receptor (EGFR) kinase inhibitor
Reboxetine Major depressive disorderSelective norepinephrine reuptake inhibitor
Moclobemide Major depressive disorderReversible inhibitor of monoamine oxidase A (RIMA)
Phendimetrazine ObesitySympathomimetic amine, appetite suppressant
Doxapram Respiratory depressionRespiratory stimulant

Synthetic Strategies for Morpholine-Containing Compounds

A variety of synthetic routes are available for the preparation of morpholine derivatives, allowing for the introduction of diverse substituents and stereochemical control.[7][9][10][11]

General Synthesis of Substituted Morpholines

A common and versatile method for the synthesis of substituted morpholines involves the palladium-catalyzed carboamination of a substituted ethanolamine derivative with an aryl or alkenyl bromide.[9] This strategy allows for the creation of cis-3,5-disubstituted morpholines with high stereoselectivity.[9]

Diagram: General Synthetic Strategy for cis-3,5-Disubstituted Morpholines

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 Enantiopure N-Boc Amino Alcohol process1 Conversion to O-allyl ethanolamine start1->process1 start2 Aryl/Alkenyl Bromide process2 Pd-catalyzed Carboamination start2->process2 process1->process2 product cis-3,5-Disubstituted Morpholine process2->product

Caption: Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Morpholine from an Aziridine

This protocol describes a metal-free, one-pot synthesis of 2,3-disubstituted morpholines from aziridines and halogenated alcohols.[11]

Materials:

  • Substituted Aziridine

  • Halogenated Alcohol (e.g., 2-bromoethanol)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aziridine (1.0 mmol) in dichloromethane (5 mL) is added the halogenated alcohol (1.2 mmol).

  • Ammonium persulfate (1.5 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted morpholine.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the morpholine scaffold and its substituents has been instrumental in optimizing the potency and selectivity of various drug candidates.

SAR of Morpholine-Containing Kinase Inhibitors

In the context of kinase inhibitors, SAR studies have revealed key structural features that govern their activity.

ModificationImpact on ActivityReference
Substitution on the Morpholine Ring Introduction of small alkyl groups can enhance binding affinity through favorable van der Waals interactions.[6]
Nature of the Linker The length and composition of the linker connecting the morpholine to the core scaffold can significantly impact potency and selectivity.[6]
Stereochemistry The stereochemistry of substituents on the morpholine ring is often critical for optimal target engagement.[12]
Replacement of Morpholine Replacement with piperazine or piperidine can lead to a decrease in inhibitory activity.[6]

Diagram: Key SAR Insights for Morpholine-based Kinase Inhibitors

G Morpholine Morpholine Scaffold - Ring Substitution - Stereochemistry Activity {Kinase Inhibitory Activity} Morpholine->Activity Directly Influences Linker Linker - Length - Composition Linker->Activity Modulates Core Core Scaffold Core->Activity Anchors G TargetLigand Target Protein Ligand Linker Linker TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand Morpholine Morpholine Moiety Linker->Morpholine

Caption: Morpholine as a key component of a PROTAC linker.

Conclusion

The morpholine scaffold has proven to be an exceptionally valuable and versatile building block in the field of drug discovery. Its ability to impart favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, has led to its incorporation into a wide range of clinically successful drugs. As our understanding of medicinal chemistry deepens and new therapeutic modalities like PROTACs emerge, the "privileged" status of the morpholine moiety is not only solidified but its potential for future applications continues to expand. This guide has provided a comprehensive overview of the critical role of morpholine-containing compounds, offering a foundation for researchers and scientists to leverage this remarkable scaffold in the development of the next generation of therapeutics.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. 2019. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. 2013. Available from: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. 2009. Available from: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. 2018. Available from: [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. 2016. Available from: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. 2012. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. 2020. Available from: [Link]

  • Preparation of aprepitant. Google Patents. 2012.
  • Process for the preparation of linezolid. Google Patents. 2011.
  • (PDF) An efficient and practical synthesis of antibacterial linezolid. ResearchGate. 2009. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. 2021. Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. 2019. Available from: [Link]

  • Chapter 10 Synthesis of aprepitant. ResearchGate. 2007. Available from: [Link]

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. 2020. Available from: [Link]

  • Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Publications. 2024. Available from: [Link]

  • Green Synthesis of Aprepitant. Royal Society of Chemistry. 2011. Available from: [Link]

  • Process for the preparation of gefitinib. Google Patents. 2013.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. 2021. Available from: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. 2024. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. 2023. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. 2022. Available from: [Link]

  • An improved process for the preparation of aprepitant. Google Patents. 2016.
  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. 2020. Available from: [Link]

  • Chapter 10 Synthesis of aprepitant. ScienceDirect. 2007. Available from: [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. 2022. Available from: [Link]

  • Synthesis planning for linezolid (1). In the synthetic strategy... ResearchGate. 2020. Available from: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. 2011. Available from: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. 2017. Available from: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. 2024. Available from: [Link]

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A Technical Guide to ((4-Bromo-3-methylphenyl)carbonyl)morpholine: A Versatile Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

((4-Bromo-3-methylphenyl)carbonyl)morpholine has emerged as a highly valuable heterocyclic building block for researchers in organic synthesis and drug development. Its structure uniquely combines the favorable physicochemical properties of the morpholine moiety with a strategically positioned aryl bromide, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, characterization, and application as a pivotal intermediate. We will explore detailed, field-proven protocols for its use in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the causality behind experimental choices. This document is intended to serve as a practical resource for scientists aiming to leverage this building block for the efficient construction of complex molecular architectures and the exploration of novel chemical space.

Introduction: The Strategic Value of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties to drug candidates.[1] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can improve absorption, distribution, metabolism, and excretion (ADME) profiles. In the context of central nervous system (CNS) drug discovery, the morpholine heterocycle is particularly valuable for its capacity to modulate lipophilicity and improve permeability across the blood-brain barrier (BBB).[2]

((4-Bromo-3-methylphenyl)carbonyl)morpholine capitalizes on these benefits by functionalizing the morpholine as an amide, a stable and common linkage in bioactive molecules. The core innovation of this building block, however, lies in the 4-bromo-3-methylphenyl group. This arrangement provides two key features:

  • The Aryl Bromide: A robust and reliable reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and predictability.

  • The ortho-Methyl Group: This group provides steric influence that can direct the conformation of downstream products and fine-tune electronic properties, offering a subtle but powerful tool for optimizing structure-activity relationships (SAR).

Molecular Profile and Physicochemical Properties

The compound is a stable, crystalline solid at room temperature, readily handled in a standard laboratory setting. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 149105-06-6[3][4][5][6]
Molecular Formula C₁₂H₁₄BrNO₂[3][5][6]
Molecular Weight 284.15 g/mol [3][5][6]
Typical Purity ≥97%[3]
Appearance White to off-white crystalline solidN/A

Synthesis and Characterization

The preparation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is a straightforward and high-yielding process, relying on fundamental and well-understood amide bond formation chemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the two commercially available starting materials: 4-bromo-3-methylbenzoic acid and morpholine. This straightforward synthesis pathway contributes to the building block's cost-effectiveness and accessibility.

G cluster_precursors Starting Materials main ((4-Bromo-3-methylphenyl)carbonyl)morpholine disconnect Amide Disconnection main->disconnect precursors disconnect->precursors acid 4-Bromo-3-methylbenzoic acid precursors->acid amine Morpholine precursors->amine SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)L₂-Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-B(OR)₂ Base pd2_r Ar-Pd(II)L₂-R' transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Regeneration product Ar-R' Product red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Experimental Protocol: Synthesis of a Biaryl Morpholine Amide

    • To a reaction vessel, add ((4-bromo-3-methylphenyl)carbonyl)morpholine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base such as K₂CO₃ (2.0 eq).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

      • Causality Insight: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The use of an aqueous solvent system often accelerates the reaction. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

    • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is indispensable for synthesizing arylamines, a motif present in countless pharmaceuticals. It allows for the direct coupling of the aryl bromide with a primary or secondary amine.

  • Experimental Protocol: Synthesis of a Diaryl-Amine Derivative

    • Combine ((4-bromo-3-methylphenyl)carbonyl)morpholine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.03 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq) in a reaction vessel.

    • Purge the vessel with an inert gas.

    • Add an anhydrous, aprotic solvent such as toluene or dioxane.

    • Heat the mixture to 90-110 °C and stir until the starting material is consumed.

      • Causality Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos) are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting. Anhydrous conditions are necessary as the strong base is water-sensitive.

    • Work-up: Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent. Purify by column chromatography.

Sonogashira Coupling: Forging C-C (sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates and structural motifs in their own right. [7]The reaction couples the aryl bromide with a terminal alkyne.

  • Experimental Protocol: Synthesis of an Aryl-Alkyne Morpholine Amide

    • To a flask, add ((4-bromo-3-methylphenyl)carbonyl)morpholine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

    • Purge with an inert gas.

    • Add an amine base/solvent such as triethylamine or diisopropylamine.

    • Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature to 50 °C.

      • Causality Insight: This reaction traditionally uses a dual-catalyst system. The palladium complex drives the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the key transmetalation step to the palladium center. [7]Copper-free conditions have also been developed.[8][9]

    • Work-up: Once complete, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify by column chromatography.

Comparative Overview of Cross-Coupling Reactions
ReactionBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/Ester, Pd Catalyst, Base (e.g., K₂CO₃)Aqueous solvent, 80-100 °C
Buchwald-Hartwig C(sp²)-NAmine, Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOt-Bu)Anhydrous solvent, 90-110 °C
Sonogashira C(sp²)-C(sp)Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Amine BaseAmine solvent, 25-50 °C

Application in a Drug Discovery Workflow

To illustrate the utility of this building block, consider a hypothetical workflow to rapidly generate a library of compounds for SAR studies targeting a hypothetical protein kinase.

Workflow cluster_r1 R1 Diversity (Suzuki) cluster_r2 R2 Diversity (Amination) start ((4-Bromo-3-methylphenyl)carbonyl)morpholine (Building Block A) suzuki Suzuki Coupling start->suzuki r1_input Arylboronic Acids (R1) r1_input->suzuki intermediate Intermediate B suzuki->intermediate amination Buchwald-Hartwig (If B has another handle) intermediate->amination r2_input Amines (R2) r2_input->amination final_product Final Library (Diverse R1 & R2) amination->final_product

Caption: A divergent synthetic workflow using the building block.

In this workflow, the core building block is first subjected to a Suzuki-Miyaura coupling with a diverse set of arylboronic acids to explore substitutions at the R1 position. If the introduced arylboronic acid contains another reactive handle (e.g., a second bromide or triflate), a subsequent Buchwald-Hartwig amination can be performed to install a variety of amines at an R2 position. This divergent approach allows for the rapid and efficient generation of a focused compound library from a single, advanced intermediate, accelerating the hit-to-lead optimization process.

Conclusion

((4-Bromo-3-methylphenyl)carbonyl)morpholine is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. It provides an optimal balance of desirable physicochemical properties imparted by the morpholine amide and exceptional synthetic flexibility through its aryl bromide handle. The straightforward synthesis of the building block itself, combined with its reliable performance in the three most critical cross-coupling reactions in modern organic synthesis, makes it an indispensable asset for researchers in drug discovery and materials science. Its thoughtful design enables rapid, divergent synthesis, empowering scientists to navigate chemical space with greater efficiency and creativity.

References

  • Ataman Kimya. MORPHOLINE. Available from: [Link]

  • D'Andrea, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 4-Bromo-3-methylbenzoic acid. Available from: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Available from: [Link]

  • ACS Publications. (2010). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • PMC - NIH. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • Google Patents. Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]

  • WIPO Patentscope. (2019). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Available from: [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available from: [Link]

  • ChemBK. 4-Bromo-3-methylbenzoic acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • PMC - NIH. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available from: [Link]

  • UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

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Technical Guide: Predictive NMR Analysis of (4-Bromo-3-methylphenyl)(morpholino)methanone for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug development and materials science, the molecule (4-Bromo-3-methylphenyl)(morpholino)methanone represents a common structural motif—a substituted benzamide. Such scaffolds are prevalent in medicinal chemistry, and their precise characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed fingerprint of the molecule's connectivity and, by extension, its identity and purity.

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of (4-Bromo-3-methylphenyl)(morpholino)methanone. As a Senior Application Scientist, my objective is not merely to list expected chemical shifts but to elucidate the underlying principles that govern these values. We will explore how substituent effects, conformational dynamics, and through-bond or through-space correlations can be leveraged to build a complete and validated structural picture. This document is intended for researchers and professionals who require a deep, practical understanding of NMR data for the confirmation of novel chemical entities.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the initial and most information-rich experiment for organic molecules. Our prediction is based on the analysis of the molecule's distinct structural fragments: the trisubstituted aromatic ring and the N-acyl morpholine moiety. All predictions are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃), unless otherwise specified. It is crucial to recognize that solvent choice can influence chemical shifts, particularly for protons capable of hydrogen bonding or those in proximity to polar functional groups.[1][2]

Aromatic Region (δ 7.0–7.6 ppm)

The 4-bromo-3-methylphenyl ring contains three aromatic protons (H-2, H-5, H-6). Their chemical shifts are dictated by the electronic effects of the substituents:

  • -C(O)N- (Amide): An electron-withdrawing group that deshields ortho and para protons via its inductive and mesomeric effects.[3]

  • -Br (Bromo): An electron-withdrawing but ortho, para-directing group. Its inductive effect deshields, while its lone pairs can offer weak mesomeric donation.

  • -CH₃ (Methyl): A weakly electron-donating group that shields ortho and para protons.

Based on these effects, we can predict the following:

  • H-2: This proton is ortho to the powerfully electron-withdrawing amide carbonyl. It is expected to be the most downfield of the aromatic signals, appearing as a narrow multiplet or a doublet.

  • H-6: This proton is ortho to the bromine atom and meta to the amide. It will be downfield, coupled to H-5.

  • H-5: Positioned ortho to the methyl group and meta to the bromine, this proton will be the most upfield of the three, coupled to H-6.

The coupling pattern will be a classic ABC spin system. H-5 and H-6 will show ortho coupling (³J ≈ 8-9 Hz), while H-2 will likely show a small meta coupling to H-6 (⁴J ≈ 2-3 Hz).

Morpholine Region (δ 3.4–3.9 ppm)

The morpholine ring protons are diastereotopic due to the planar amide group, which restricts free rotation. This results in two distinct chemical environments for the methylene groups.[4]

  • -CH₂-O- Protons (4H): These protons are adjacent to the electronegative oxygen atom and will appear further downfield.[4][5] They typically present as a broad multiplet or a triplet-like pattern around δ 3.7-3.9 ppm.[6]

  • -CH₂-N- Protons (4H): These protons are adjacent to the amide nitrogen. Due to the delocalization of the nitrogen's lone pair into the carbonyl, these protons are also deshielded but less so than their oxygen-adjacent counterparts. They are expected to appear as a broad multiplet or triplet around δ 3.4-3.6 ppm.

The broadness of these signals is often characteristic of hindered rotation around the C-N amide bond at room temperature.

Aliphatic Region (δ 2.4 ppm)
  • Ar-CH₃ Protons (3H): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet in the typical benzylic methyl region. Its chemical shift is influenced by the adjacent bromine and the overall electronic nature of the ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Rationale
H-27.4 - 7.6d1HOrtho to electron-withdrawing C=O group.
H-67.3 - 7.5dd1HOrtho to Br, meta to C=O.
H-57.1 - 7.3d1HOrtho to electron-donating CH₃ group.
Morpholine H (-CH₂O-)3.7 - 3.9m4HAdjacent to electronegative oxygen.
Morpholine H (-CH₂N-)3.4 - 3.6m4HAdjacent to amide nitrogen.
Ar-CH₃~2.4s3HStandard chemical shift for a methyl on an aromatic ring.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count and insight into their electronic environment.[3]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly characteristic and will appear significantly downfield, typically in the range of δ 168–172 ppm.[3]

  • Aromatic Carbons:

    • C-1 (C-C=O): The ipso-carbon attached to the amide group will be deshielded.

    • C-4 (C-Br): The ipso-carbon attached to bromine will be shifted upfield relative to benzene due to the "heavy atom effect."

    • C-3 (C-CH₃): The ipso-carbon attached to the methyl group will be deshielded.

    • The remaining CH carbons (C-2, C-5, C-6) will have shifts predictable from substituent additivity rules.

  • Morpholine Carbons:

    • -CH₂-O- Carbons: These carbons are deshielded by the adjacent oxygen and are expected around δ 66–68 ppm.[4]

    • -CH₂-N- Carbons: These carbons, adjacent to the nitrogen, will be further upfield, likely in the δ 42–48 ppm range. The exact shift can vary depending on the degree of amide resonance.

  • Methyl Carbon (Ar-CH₃): This carbon will appear in the high-field aliphatic region, typically around δ 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Key Rationale
C=O168 - 172Characteristic amide carbonyl region.
C-1135 - 140Ipso-carbon attached to the carbonyl group.
C-2128 - 132Aromatic CH.
C-3138 - 142Ipso-carbon attached to the methyl group.
C-4120 - 125Ipso-carbon attached to bromine (heavy atom effect).
C-5130 - 134Aromatic CH.
C-6126 - 130Aromatic CH.
Morpholine C (-CH₂O-)66 - 68Deshielded by adjacent oxygen.
Morpholine C (-CH₂N-)42 - 48Adjacent to amide nitrogen.
Ar-CH₃~20Typical aromatic methyl carbon shift.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable structural validation. They reveal through-bond correlations that piece the molecular puzzle together.[7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). We expect a key correlation between the aromatic protons H-5 and H-6, confirming their ortho relationship. Correlations will also be observed within the morpholine spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[9] It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~2.4 ppm will correlate to the carbon signal at ~20 ppm, confirming the methyl group assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular skeleton. It shows correlations between protons and carbons over 2-3 bonds (and sometimes 4).[9] Key expected HMBC correlations that would confirm the structure of (4-Bromo-3-methylphenyl)(morpholino)methanone are:

    • A correlation from the morpholine protons adjacent to the nitrogen (-CH₂N-) to the carbonyl carbon (C=O) . This confirms the N-acyl linkage.

    • Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C=O) . This connects the phenyl ring to the amide group.

    • Correlations from the methyl protons (Ar-CH₃) to the aromatic carbons C-2, C-3, and C-4 . This definitively places the methyl group at the C-3 position.

Visualization of Key HMBC Correlations

The following diagram illustrates the most critical HMBC correlations that piece together the core structure of the molecule.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.[10][11]

Protocol for NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the (4-Bromo-3-methylphenyl)(morpholino)methanone sample. For quantitative NMR (qNMR), a more precise mass is required.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice.[3] Ensure the solvent contains a reference standard like Tetramethylsilane (TMS).

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.[11] Gently vortex or sonicate until the sample is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a unique identifier.

Protocol for NMR Data Acquisition

These are general parameters for a modern 400-600 MHz spectrometer. Specific parameters should be optimized based on the instrument and sample concentration.[12]

  • Instrument Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak). Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is needed for accurate integration in qNMR.

    • Number of Scans: 8-16 scans, or more for dilute samples.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.

  • 2D NMR (HSQC/HMBC) Acquisition:

    • Use standard, gradient-selected pulse programs (e.g., hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC).[13]

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • HMBC: Set the long-range coupling delay (e.g., d6 in Bruker programs) to optimize for an average J-coupling of 8 Hz, which is effective for detecting a range of 2- and 3-bond correlations.

Conclusion

The structural elucidation of (4-Bromo-3-methylphenyl)(morpholino)methanone is a paradigmatic case for the application of a multi-faceted NMR strategy. By combining predictive analysis based on fundamental principles with a systematic acquisition of 1D and 2D NMR data, one can achieve an irrefutable confirmation of its chemical structure. The predicted spectra, characterized by a distinct set of aromatic signals, two broad morpholine multiplets, and a key methyl singlet, are readily verifiable. The ultimate confirmation, however, lies in the cross-peaks of 2D correlation spectra, particularly the HMBC experiment, which serves as the final arbiter of atomic connectivity. This guide provides the predictive framework and experimental blueprint necessary for any scientist undertaking this essential analytical task.

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Thermogravimetric analysis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Executive Summary

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of ((4-Bromo-3-methylphenyl)carbonyl)morpholine, a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a standard operating procedure to deliver a foundational understanding of the "why" behind the experimental design. We will explore the theoretical underpinnings of the compound's thermal behavior, present a self-validating experimental protocol, and interpret hypothetical data to elucidate potential decomposition pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the thermal stability of this and structurally related molecules, a critical parameter for ensuring product safety, efficacy, and shelf-life.

Introduction: The Nexus of Structure and Stability

1.1 The Compound of Interest: ((4-Bromo-3-methylphenyl)carbonyl)morpholine

((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS No. 149105-06-6) is an organic molecule featuring a morpholine ring linked via an amide bond to a substituted bromomethylphenyl group.[1][2] Its structural motifs are common in pharmacologically active compounds, making it a valuable intermediate in synthetic and medicinal chemistry.[1] Understanding its physicochemical properties, particularly its thermal stability, is paramount for its development and application.

PropertyValueSource
CAS Number 149105-06-6[2]
Molecular Formula C₁₂H₁₄BrNO₂[2]
Molecular Weight 284.15 g/mol [2]
Structure A 4-bromo-3-methylbenzoyl group attached to a morpholine ring.[1]

1.2 Thermogravimetric Analysis (TGA) in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5] In the pharmaceutical industry, TGA is indispensable for:

  • Determining Thermal Stability: Identifying the temperature at which a drug substance or formulation begins to degrade.[6]

  • Compositional Analysis: Quantifying volatile content, such as water or residual solvents.[6]

  • Kinetic Studies: Investigating the kinetics of decomposition reactions to predict shelf-life.[7]

By subjecting a compound to a controlled temperature program, we can precisely map its thermal decomposition profile, revealing critical information for safe handling, processing, and storage.[8][9]

Theoretical Framework: Predicting Thermal Decomposition

The thermal decomposition of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is not a random event but a process dictated by the relative strengths of its chemical bonds. A predictive analysis of its structure allows us to hypothesize the most likely points of fragmentation.

  • The Amide Linkage: The C-N bond of the amide group is often a point of initial thermal cleavage in related structures. Its scission would separate the molecule into morpholine-related and benzoyl-related fragments.

  • The Morpholine Ring: The morpholine ring itself is a relatively stable heterocycle but can undergo ring-opening or fragmentation at elevated temperatures.

  • The Aromatic C-Br Bond: Carbon-halogen bonds, particularly C-Br, are susceptible to thermal cleavage. The loss of bromine or hydrogen bromide (HBr) is a plausible decomposition step for many brominated aromatic compounds.[10]

  • The Methyl Group: The benzylic C-H bonds of the methyl group are reactive and can be involved in oxidative degradation if the analysis is performed in an air or oxygen atmosphere.

Therefore, a multi-step decomposition is anticipated, with the exact temperatures and mass losses providing a unique fingerprint of the compound's stability.

A Self-Validating Experimental Protocol

This protocol is designed to provide robust and reproducible data. The inclusion of Evolved Gas Analysis (EGA) offers a secondary layer of validation, allowing for the direct identification of decomposition products.

3.1 Instrumentation and Calibration

  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 5500 or Mettler Toledo TGA/DSC 3+).

  • Mass Calibration: Verify mass accuracy using certified calibration weights prior to analysis.

  • Temperature Calibration: Calibrate the instrument using materials with known Curie points (e.g., Alumel, Nickel) to ensure accurate temperature measurement across the experimental range.[3]

3.2 Experimental Workflow Diagram

The following diagram outlines the logical flow of the TGA experiment, from sample preparation to data interpretation.

TGA_Workflow cluster_prep 1. Preparation cluster_exp 2. TGA Experiment cluster_analysis 3. Data Analysis Sample Obtain Pure Sample (>97% Purity) Verify Verify Purity (e.g., HPLC, NMR) Sample->Verify Weigh Weigh Sample (3-5 mg) Verify->Weigh Load Load Sample into TGA Pan (Pt/Alumina) Weigh->Load Setup Set Experimental Parameters Load->Setup Run Execute TGA Run (Ramp & Isothermal) Setup->Run EGA Couple to MS/FTIR (Evolved Gas Analysis) Run->EGA Plot Generate TGA/DTG Curves EGA->Plot Identify Identify Mass Loss Steps & Onset Temperatures Plot->Identify Correlate Correlate Mass Loss with EGA Data Identify->Correlate Mechanism Propose Decomposition Mechanism Correlate->Mechanism

Caption: A logical workflow for the TGA of ((4-Bromo-3-methylphenyl)carbonyl)morpholine.

3.3 Detailed Experimental Parameters

The choice of parameters is critical for obtaining high-quality data. The rationale behind each selection is provided to ensure experimental integrity.

ParameterRecommended ValueJustification
Sample Mass 3–5 mgBalances sample representativeness with minimizing thermal gradients within the sample, ensuring uniform heating.
Sample Pan Platinum or AluminaChemically inert at high temperatures and will not react with the sample or its decomposition products.
Purge Gas High Purity Nitrogen (99.999%)An inert atmosphere is crucial for studying the intrinsic thermal stability of the compound, preventing oxidative side reactions that would occur in air.[11]
Gas Flow Rate 50–100 mL/minEfficiently removes evolved gaseous products from the furnace, preventing secondary reactions and ensuring accurate mass measurement.[3]
Temperature Program 1. Ramp 10 °C/min to 600 °CA heating rate of 10 °C/min provides a good balance between resolution of thermal events and analysis time.[12][13] The upper limit of 600 °C is typically sufficient to observe the full decomposition of most organic pharmaceutical compounds.
EGA Coupling TGA-MS or TGA-FTIRProvides definitive identification of the gaseous molecules evolved at each mass loss step, allowing for a confident assignment of the decomposition pathway.

Analysis and Interpretation of Hypothetical TGA Data

While no specific TGA data for this compound exists in the public domain, we can construct a hypothetical thermogram based on its chemical structure to guide researchers in their interpretation.

4.1 Hypothetical TGA and DTG Curves

A typical TGA experiment would yield a thermogram (mass vs. temperature) and its first derivative (DTG) curve (rate of mass loss vs. temperature). The DTG curve is particularly useful for identifying the temperature of maximum decomposition rate for each step.[11]

Table of Hypothetical Decomposition Events:

Decomposition StepOnset Temp. (T_onset)Peak Temp. (DTG_peak)Mass Loss (%)Proposed Fragment Lost
1~250 °C~275 °C~30.3%Morpholine (C₄H₉NO)
2~380 °C~410 °C~28.5%Hydrogen Bromide (HBr)
3>450 °C~500 °C~25.0%Carbon Monoxide & Toluene fragments
Residue at 600 °C-~16.2%Charred carbonaceous residue

4.2 Proposed Mechanistic Decomposition Pathway

Based on the hypothetical data, a plausible multi-step decomposition mechanism can be proposed. The initial and most significant mass loss is attributed to the cleavage of the amide bond and fragmentation of the morpholine moiety. This is followed by the loss of HBr at a higher temperature, and finally, the breakdown of the remaining aromatic structure.

Decomposition_Pathway Parent ((4-Bromo-3-methylphenyl)carbonyl)morpholine (Initial Mass: 100%) Step1_Gas Evolved Gas: Morpholine Fragments (Mass Loss: ~30.3%) Parent->Step1_Gas Intermediate1 Intermediate 1: 4-Bromo-3-methylbenzoyl radical (Remaining Mass: ~69.7%) Parent->Intermediate1 Step 1 ~250-300 °C Amide Cleavage Step2_Gas Evolved Gas: HBr (Mass Loss: ~28.5%) Intermediate1->Step2_Gas Intermediate2 Intermediate 2: Methyl-benzyne derivative (Remaining Mass: ~41.2%) Intermediate1->Intermediate2 Step 2 ~380-420 °C Dehydrobromination Step3_Gas Evolved Gases: CO, Toluene fragments, etc. (Mass Loss: ~25.0%) Intermediate2->Step3_Gas Residue Final Residue: Char (Remaining Mass: ~16.2%) Intermediate2->Residue Step 3 >450 °C Ring Fragmentation

Caption: Proposed thermal decomposition pathway for the title compound under an inert atmosphere.

Implications for Drug Development

The thermal stability data derived from TGA directly influences several key aspects of the pharmaceutical development pipeline:

  • Process Chemistry: The onset temperature of decomposition defines the maximum safe temperature for drying, milling, and other manufacturing processes. For techniques like hot-melt extrusion, TGA data is essential for defining the processing window.[8]

  • Formulation Strategy: Knowledge of thermal liability guides the selection of excipients and manufacturing methods to avoid degradation.

  • Stability and Shelf-Life Assessment: TGA can be used in accelerated stability studies to quickly screen for potential issues, providing an early indication of a compound's long-term stability profile.

Conclusion

Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal properties of novel pharmaceutical compounds like ((4-Bromo-3-methylphenyl)carbonyl)morpholine. By employing a robust, self-validating methodology that combines TGA with Evolved Gas Analysis, researchers can gain deep insights into decomposition temperatures, mass loss kinetics, and fragmentation pathways. This information is not merely academic; it is critical, actionable data that supports the development of safe, stable, and effective medicines. This guide provides the theoretical basis and practical framework necessary to conduct and interpret these vital experiments with scientific rigor.

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Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of ((4-bromo-3-methylphenyl)carbonyl)morpholine, a key building block in medicinal chemistry and drug development.[1][2] The presented methodology details the direct amide coupling of 4-bromo-3-methylbenzoic acid and morpholine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a modern and highly efficient coupling reagent. We delve into the mechanistic rationale for reagent selection, offering a scientifically grounded explanation for each step of the process. The protocol is designed to be self-validating, incorporating in-process controls and detailed procedures for workup, purification, and characterization to ensure high purity (≥98%) and reproducible yields. This guide is intended for researchers, chemists, and process development scientists seeking a reliable method for synthesizing this and structurally similar amide compounds.

Introduction and Scientific Background

Amide bond formation is one of the most critical and frequently performed reactions in pharmaceutical and chemical research.[3] The target molecule, ((4-bromo-3-methylphenyl)carbonyl)morpholine (CAS: 149105-06-6), is a valuable intermediate whose structural motifs—a substituted aromatic ring and a morpholine moiety—are prevalent in biologically active compounds.[1] The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, necessitating the activation of the carboxylic acid.

Historically, this was achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, using harsh reagents like thionyl chloride.[1][4] While effective, this two-step method involves handling corrosive reagents and may not be suitable for complex substrates. Modern synthetic chemistry favors one-pot methods using "coupling reagents" that activate the carboxylic acid in situ under mild conditions.[5][6]

This protocol employs HATU, a uronium-based coupling reagent renowned for its high efficiency, fast reaction times, and ability to suppress side reactions and epimerization in chiral systems.[7][8] Its selection over classic carbodiimide reagents like dicyclohexylcarbodiimide (DCC) is deliberate; HATU-mediated couplings avoid the formation of insoluble dicyclohexylurea (DCU) byproducts, which greatly simplifies product purification.[9]

Reaction Mechanism: The Role of HATU

The efficacy of the HATU-mediated coupling lies in the formation of a highly reactive O-acylisourea intermediate. The reaction proceeds through the following validated steps[10][11]:

  • Acid Deprotonation: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid (4-bromo-3-methylbenzoic acid) to form a carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate.

  • Nucleophilic Attack: The amine (morpholine) attacks the carbonyl carbon of the activated ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to yield the final amide product, ((4-bromo-3-methylphenyl)carbonyl)morpholine.

This mechanism is favored for its speed and the minimal formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.

Materials and Quantitative Data

For a successful synthesis, the use of high-purity, anhydrous reagents is critical to prevent the hydrolysis of the activated ester intermediate.

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-3-methylbenzoic acid7697-28-1215.041.00 g4.651.0
Morpholine110-91-887.120.45 mL5.121.1
HATU148893-10-1380.231.95 g5.121.1
DIPEA7087-68-5129.241.62 mL9.302.0
Anhydrous DMF68-12-273.0920 mL--

Detailed Experimental Protocol

This protocol is designed for a 4.65 mmol scale and can be adjusted as needed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis reagents Dissolve Acid, Amine, & HATU in Anhydrous DMF inert Establish Inert Atmosphere (N2) Cool to 0 °C reagents->inert addition Add DIPEA Dropwise inert->addition stir Warm to RT Stir for 2-4 hours addition->stir monitor Monitor via TLC stir->monitor quench Dilute with Ethyl Acetate monitor->quench wash Aqueous Washes (H2O, NaHCO3, Brine) quench->wash dry Dry Organic Layer (Na2SO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS, HPLC) purify->characterize

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (1.00 g, 4.65 mmol, 1.0 eq.).

    • Add HATU (1.95 g, 5.12 mmol, 1.1 eq.).

    • Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

    • Stir the mixture until all solids are dissolved. Add morpholine (0.45 mL, 5.12 mmol, 1.1 eq.) via syringe.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add N,N-diisopropylethylamine (DIPEA, 1.62 mL, 9.30 mmol, 2.0 eq.) dropwise over 5 minutes. Causality Note: Slow addition of the base is crucial to control any potential exotherm and ensure efficient activation.

  • Reaction Progression and Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours.

    • Self-Validation Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete upon the disappearance of the limiting reagent (4-bromo-3-methylbenzoic acid).

  • Aqueous Workup and Isolation:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and finally with brine (1 x 30 mL). Trustworthiness Note: The NaHCO₃ wash is essential for removing unreacted carboxylic acid and the acidic HOAt byproduct, simplifying the final purification.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Equilibrate the column with 10% ethyl acetate in hexane.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield ((4-bromo-3-methylphenyl)carbonyl)morpholine as a solid. An expected yield is typically in the range of 78-85%.[1]

Product Characterization

The identity and purity of the final compound must be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), δ 7.52 (s, 1H, Ar-H), δ 7.38 (d, J = 8.4 Hz, 1H, Ar-H), δ 3.70–3.60 (m, 8H, morpholine-H), δ 2.45 (s, 3H, CH₃).[1]

  • Infrared (IR, KBr, cm⁻¹): 1650 (C=O amide stretch), 1240 (C-O-C morpholine stretch).[1]

  • HPLC Purity: ≥98% is expected with this protocol.[1]

  • Molecular Formula: C₁₂H₁₄BrNO₂.[12]

  • Molecular Weight: 284.15 g/mol .[12]

Conclusion

The protocol detailed herein provides a reliable, efficient, and scalable method for the synthesis of ((4-bromo-3-methylphenyl)carbonyl)morpholine. By leveraging the modern coupling reagent HATU, this process avoids the use of harsh reagents and simplifies purification, delivering a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques described are broadly applicable to the synthesis of other amides from carboxylic acids and amines.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Wikipedia. HATU reagent. Available at: [Link]

  • Diva-Portal.org. Catalytic amide formation from non-activated carboxylic acids and amines. Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

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Application Notes & Protocols: Leveraging ((4-Bromo-3-methylphenyl)carbonyl)morpholine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fragment-Based Approach to Kinase Inhibition

Protein kinases have emerged as one of the most critical target classes in modern drug discovery, primarily due to their central role in cellular signaling pathways whose deregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, achieving selectivity across the highly conserved ATP-binding site of the 500+ human kinases remains a formidable challenge.[2]

Fragment-Based Drug Discovery (FBDD) offers a powerful and efficient alternative to traditional high-throughput screening (HTS) for tackling such challenges.[3][4][5] FBDD begins by screening libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify weak but high-quality binders to the target protein.[3][6] These initial hits, guided by structural biology techniques like X-ray crystallography, are then optimized and grown into potent and selective lead compounds.[7] This approach allows for a more thorough exploration of chemical space around the binding site and often yields leads with superior physicochemical properties.[4]

This application note details the utility of ((4-Bromo-3-methylphenyl)carbonyl)morpholine as a versatile starting fragment for the synthesis of novel kinase inhibitors. We will discuss the rationale for its design, provide detailed synthetic protocols, outline a strategy for its evolution into a potent inhibitor, and describe a robust biochemical assay for activity validation.

The Privileged Morpholine Scaffold

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates.[8] Its inclusion is often associated with a favorable balance of properties:

  • Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, contributing to better pharmacokinetic (PK) profiles.[9][10]

  • Key Binding Interactions: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. In many kinase inhibitors, this oxygen forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a key anchoring interaction.[11]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.[12]

  • Vectorial Growth: As a fragment, it provides a solid anchor point from which to build out into other pockets of the kinase active site to gain potency and selectivity.

The subject of this note, ((4-Bromo-3-methylphenyl)carbonyl)morpholine, combines this privileged scaffold with a substituted phenyl ring, providing a defined chemical vector for optimization. The bromine atom serves as a convenient synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries to probe the kinase active site.

Physicochemical Properties of the Core Fragment

A summary of the key properties for the starting fragment is provided below.

PropertyValueReference
Chemical Name ((4-Bromo-3-methylphenyl)carbonyl)morpholine[13][14]
CAS Number 149105-06-6[13][14]
Molecular Formula C₁₂H₁₄BrNO₂[13][14]
Molecular Weight 284.15 g/mol [13][14]
Appearance White to off-white solid
Rule of Three Compliance Yes (MW < 300, clogP ≈ 2.5, HBD=0, HBA=3)Calculated, based on principles from[6]

General Workflow: From Fragment to Lead Compound

The FBDD process follows a logical, iterative cycle. The initial fragment hit is identified and its binding mode is confirmed, typically through biophysical methods. This structural information then guides the synthetic chemistry efforts to elaborate the fragment into a more potent lead molecule.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Structure-Guided Optimization cluster_3 Lead Compound A Fragment Library (500-2000 compounds) B Biophysical Screen (NMR, SPR, X-ray) A->B Identify Binders C Confirm Binding Mode (X-ray Crystallography) B->C Validate Hits D Determine Initial Potency (Biochemical Assay) C->D G SAR Analysis D->G Generate Data E Design Analogs (Fragment Growing/Linking) F Chemical Synthesis E->F F->D Test New Compounds G->E Design Next Cycle H Potent & Selective Lead Compound G->H Optimization Complete

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

Experimental Protocols

Part 1: Synthesis of the Core Fragment

The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is a robust two-step process starting from commercially available 4-bromo-3-methylbenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 4-Bromo-3-methylbenzoic acid C Reflux (e.g., in Toluene) 4-6 hours A->C B Thionyl Chloride (SOCl₂) B->C D 4-Bromo-3-methylbenzoyl chloride (Intermediate) C->D Yield >90% G Dichloromethane (DCM) Room Temp, 2-4 hours D->G E Morpholine E->G F Triethylamine (Et₃N) F->G HCl Scavenger H ((4-Bromo-3-methylphenyl)carbonyl)morpholine (Final Product) G->H Yield 78-85%

Caption: Two-step synthesis of the title fragment.

Protocol 1.1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • Causality: This step converts the carboxylic acid into a more reactive acyl chloride, which is highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Materials:

    • 4-Bromo-3-methylbenzoic acid (1.0 equiv)

    • Thionyl chloride (SOCl₂) (2.0 equiv)

    • Toluene or Dichloromethane (DCM) as solvent

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3-methylbenzoic acid.

    • Add the solvent (e.g., Toluene) to create a slurry.

    • Slowly add thionyl chloride (2.0 equiv) to the mixture at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (approx. 60-70°C) and stir for 4-6 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.[11]

Protocol 1.2: Synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

  • Causality: This is a standard nucleophilic acyl substitution (amide coupling) reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic.

  • Materials:

    • Crude 4-Bromo-3-methylbenzoyl chloride (1.0 equiv) from Protocol 1.1

    • Morpholine (1.05 equiv)

    • Triethylamine (Et₃N) (1.1 equiv)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve the crude 4-bromo-3-methylbenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0°C).

    • In a separate flask, prepare a solution of morpholine (1.05 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

    • Add the morpholine/triethylamine solution dropwise to the stirred acyl chloride solution over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[11]

    • Monitor the reaction by TLC until the starting acyl chloride is consumed.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid.[11]

Part 2: Fragment Elaboration via Suzuki Coupling

The bromine atom on the core fragment is a key functional handle for diversification. The following protocol provides a representative example of a Suzuki cross-coupling reaction to "grow" the fragment by adding a new aryl or heteroaryl group. This strategy is used to probe for additional binding interactions within the kinase active site.

  • Causality: The Suzuki coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. It allows for the precise and efficient installation of a wide variety of substituents at the position of the bromine atom, enabling rapid exploration of the structure-activity relationship (SAR).

  • Materials:

    • ((4-Bromo-3-methylphenyl)carbonyl)morpholine (1.0 equiv)

    • Aryl or Heteroaryl boronic acid (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/Water, 10:1)

    • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Procedure:

    • To a Schlenk tube, add ((4-Bromo-3-methylphenyl)carbonyl)morpholine (1.0 equiv), the desired boronic acid (1.1 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.

    • Heat the reaction mixture to 90-100°C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the elaborated inhibitor candidate.

Part 3: Biochemical Assay for Kinase Activity

To evaluate the inhibitory potency of the synthesized compounds, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

  • Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is run, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP back to ATP and simultaneously uses the newly generated ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[15][16][17]

Protocol 1.3: ADP-Glo™ Kinase Inhibition Assay

  • Materials:

    • Target Kinase (e.g., PI3K, mTOR, or other relevant kinase)

    • Kinase-specific substrate (peptide or protein)

    • ATP at a concentration near the Kₘ for the target kinase

    • Synthesized inhibitor compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase reaction buffer (specific to the target kinase)

    • White, opaque 96- or 384-well assay plates

    • Luminometer

  • Procedure:

    • Compound Titration: Prepare serial dilutions of the inhibitor compounds in kinase buffer + DMSO. A typical starting concentration range is 100 µM to 1 nM. Include a "no inhibitor" (DMSO only) control for 100% activity and a "no enzyme" control for background.

    • Kinase Reaction Setup: In each well of the assay plate, add the following:

      • Kinase reaction buffer

      • Inhibitor solution (or DMSO control)

      • Kinase enzyme (pre-diluted in kinase buffer)

      • Substrate (pre-diluted in kinase buffer)

    • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

    • Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16]

    • ADP to ATP Conversion & Detection: Add a double volume of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[16]

    • Read Plate: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the background ("no enzyme") signal from all other readings.

      • Normalize the data by setting the "no inhibitor" control as 100% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

((4-Bromo-3-methylphenyl)carbonyl)morpholine represents a high-quality, synthetically tractable fragment for the initiation of a kinase inhibitor discovery program. Its design incorporates the privileged morpholine scaffold, known to make key interactions in the hinge region of many kinases, with a functionalized aromatic ring poised for rapid, structure-guided elaboration. The protocols provided herein offer a clear and validated pathway for the synthesis of the core fragment, its diversification into a library of potential inhibitors, and the subsequent evaluation of their biochemical potency. This systematic approach, grounded in the principles of FBDD, provides a robust framework for researchers aiming to develop novel and selective kinase inhibitors for therapeutic intervention.

References

  • Berndt, C. et al. (2010). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports. Available at: [Link]

  • Borsari, C. et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. (2024). Workshop Kinase Ligand Design. YouTube. Available at: [Link]

  • Li, J. et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Controlled Release. Available at: [Link]

  • Pargellis, C. et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Available at: [Link]

  • Saggioro, F. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Schade, M. et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Available at: [Link]

  • O'Reilly, M. et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. Available at: [Link]

  • ResearchGate. (2022). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

  • Wang, T. et al. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Journal of Chemical Information and Modeling. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. ACS Publications. Available at: [Link]

  • Tzara, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Ciulli, A. & Abell, C. (2018). Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Royal Society of Chemistry. Available at: [Link]

  • Agilent. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent. Available at: [Link]

  • Zhang, H. et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Erlanson, D. A. et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of kinase inhibitors with kinases. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Concepts and Core Principles of Fragment-Based Drug Design. ResearchGate. Available at: [Link]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Parang, K. & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Fancelli, D. et al. (2006). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Current Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • PMC. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Available at: [Link]

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Application Notes & Protocols for Cell-Based Assays Using Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Bio-Assay Development

Introduction: The Privileged Role of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in pharmaceuticals stems from its unique physicochemical properties, which often confer advantageous pharmacokinetic profiles to bioactive molecules.[3][4] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and increase bioavailability, making it a "privileged scaffold" for drug design.[3][5] Consequently, morpholine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[1][6][7]

A significant number of morpholine-containing compounds exert their therapeutic effects by targeting cellular signaling pathways, particularly protein kinases.[1] The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions within the active sites of target proteins.[3][7] One of the most critical pathways implicated in cancer and other diseases, and a frequent target of morpholine derivatives, is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[3][8][9][10] Dysregulation of this pathway is a hallmark of many human cancers, driving uncontrolled cell proliferation, growth, and survival.[10][11]

Cell-based assays are indispensable tools for evaluating the biological activity of these compounds.[6] Unlike isolated biochemical assays, cell-based platforms provide a physiologically relevant environment where compound efficacy, toxicity, and mechanism of action can be assessed within the context of intact cellular machinery.[12][13][14] This guide provides detailed protocols for a tiered approach to characterizing novel morpholine derivatives, beginning with a primary assessment of cytotoxicity and progressing to more complex mechanistic studies focused on the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Cascade: A Key Target

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR, which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. Many morpholine derivatives are designed to inhibit key kinases within this cascade.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Morpholine Derivative (Inhibitor) Inhibitor->PI3K Blocks

Figure 1: The PI3K/Akt/mTOR signaling pathway and point of inhibition.

Experimental Workflow: A Tiered Approach

A logical, multi-step workflow is crucial for the efficient evaluation of novel compounds. The process begins with broad screening to determine bioactivity, followed by more focused assays to elucidate the mechanism of action.

Workflow Start Synthesized Morpholine Derivatives Assay1 Primary Screen: Cytotoxicity Assay (e.g., MTT) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screen: Apoptosis Assay (Annexin V/PI) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Assay3 Mechanistic Study: Western Blot for PI3K/Akt/mTOR Pathway Assay2->Assay3 End Data Analysis & Mechanism Elucidation Assay3->End

Figure 2: A tiered experimental workflow for compound characterization.

Protocol 1: Primary Screening for Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells. This assay is a robust, high-throughput method to determine a compound's half-maximal inhibitory concentration (IC50).[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[11][17]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Morpholine derivatives stock solutions (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivatives in complete medium. A typical starting range is 0.01 µM to 100 µM.

    • Expert Tip: Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include the following controls:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of Morpholine Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Morph-AA549 (Lung Cancer)485.1
Morph-BA549 (Lung Cancer)4812.8
Morph-CMCF-7 (Breast Cancer)488.7
DoxorubicinA549 (Lung Cancer)480.9

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Cells treated with morpholine derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Preparation:

    • Treat cells in 6-well plates as described in the cytotoxicity assay.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Self-Validation: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set compensation and gates correctly.

    • Data Interpretation:

      • Lower-Left Quadrant (Annexin V-/PI-): Live cells.

      • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells/debris.

Protocol 3: Mechanistic Validation by Western Blot

Principle: Western blotting allows for the detection of specific proteins in a sample. To validate the mechanism of a PI3K/mTOR inhibitor, this technique is used to measure the phosphorylation status of key downstream proteins like Akt and S6K.[19] A reduction in the phosphorylated form of these proteins upon compound treatment indicates successful target engagement.

Materials:

  • Cell lysates from treated and untreated cells.

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the morpholine derivative for a shorter duration (e.g., 2-6 hours) to capture signaling events.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Self-Validation: After imaging for the phospho-protein, strip the membrane and re-probe with the antibody for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.

References

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  • Cell-Based Assays Guide. Antibodies.com. [Link]

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  • High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Journal of Chemical Information and Modeling. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Cell Based Assays. Pacific BioLabs. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

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Application Notes and Protocols: In Vitro DMPK Assays for Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early DMPK Assessment for Morpholine-Containing Drug Candidates

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of drug candidates falter during development due to suboptimal pharmacokinetic properties.[1][2] Drug Metabolism and Pharmacokinetics (DMPK) studies are therefore integral to the early stages of the drug development pipeline, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] This battery of in vitro and in vivo assays allows for the early identification and mitigation of potential liabilities, ultimately de-risking the progression of a compound to clinical trials.[3][5][6]

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its advantageous physicochemical and metabolic properties.[7] Its incorporation into a molecule can enhance potency and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties.[8][9] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capacity of the oxygen atom can improve aqueous solubility and permeability.[8][9] However, like any chemical entity, the introduction of a morpholine ring can also present specific metabolic challenges. Understanding the metabolic fate of these compounds is crucial for optimizing their drug-like properties.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting key in vitro DMPK assays for novel morpholine-containing compounds. The protocols and insights herein are designed to be both scientifically rigorous and practically applicable, fostering a deeper understanding of the experimental rationale and enabling the generation of high-quality, decision-driving data.

Section 1: Metabolic Stability Assessment

The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. This assay measures the rate of disappearance of a test compound when incubated with a metabolically active system, such as liver microsomes or hepatocytes.[10]

Scientific Rationale: Why Metabolic Stability Matters

Rapid metabolism in the liver is a common reason for the poor oral bioavailability and short duration of action of many drug candidates. The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their elimination. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups, while Phase II metabolism involves the conjugation of these groups with endogenous molecules to increase their water solubility.[10]

For morpholine-containing compounds, potential sites of metabolic attack include the morpholine ring itself (e.g., N-dealkylation, ring opening) and other positions on the molecule. Early assessment of metabolic stability allows medicinal chemists to make structural modifications to block or slow down these metabolic pathways, thereby improving the compound's pharmacokinetic profile.

Experimental Workflow: Microsomal and Hepatocyte Stability Assays

The choice between liver microsomes and hepatocytes depends on the desired scope of the investigation. Microsomes are enriched in Phase I enzymes, particularly CYPs, making them a cost-effective tool for initial screening of metabolic stability.[10] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive picture of a compound's metabolic fate.[10][11]

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) TestCompound->Incubation Microsomes Liver Microsomes/ Hepatocytes Microsomes->Incubation Cofactors NADPH/UDPGA Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (Calculate t½ and CLint) LCMS->DataAnalysis

Caption: Workflow for a typical in vitro metabolic stability assay.

Detailed Protocol: Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes (or species of interest)

  • Test compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL labetalol)

  • Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw liver microsomes and other reagents on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Compound Preparation: Dilute the test compound and control compounds to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to the buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound to the wells to initiate the metabolic reaction. For the time zero (T0) point, add the quenching solution before adding the test compound.

  • Time Course: Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: After the final time point, centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point relative to the T0 sample.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / microsomal protein amount).

ParameterTypical ValueImplication for Morpholine Compounds
Test Compound Conc. 1 µMA standard concentration, but may need adjustment based on solubility.
Microsomal Protein Conc. 0.5 mg/mLCan be adjusted to modulate the rate of metabolism.
Incubation Time 0 - 60 minMay need to be extended for very stable compounds.
Control Compounds Testosterone, VerapamilEssential for validating the assay performance.

Section 2: Cytochrome P450 (CYP) Inhibition Assay

Drug-drug interactions (DDIs) are a significant safety concern in clinical practice.[3] Inhibition of CYP enzymes is a major mechanism underlying pharmacokinetic DDIs.[12] This assay determines the potential of a novel morpholine compound to inhibit the activity of major CYP isoforms.

Scientific Rationale: The Importance of Assessing CYP Inhibition

If a new drug inhibits a CYP enzyme that is responsible for the metabolism of a co-administered drug, the plasma concentration of the co-administered drug can increase, potentially leading to toxicity.[13] Regulatory agencies such as the FDA and EMA require the evaluation of a new drug's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[12][14]

Morpholine-containing compounds, depending on their overall structure and lipophilicity, can have varying potentials to inhibit CYP enzymes. Early identification of CYP inhibition allows for the selection of compounds with a lower DDI risk or informs the design of clinical DDI studies.

Experimental Workflow: IC50 Determination

The most common in vitro assay for CYP inhibition determines the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the activity of a specific CYP isoform.[13]

CYPinhibitionWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (Serial Dilutions) Preincubation Pre-incubate Test Compound with Microsomes & Cofactors TestCompound->Preincubation Microsomes Human Liver Microsomes Microsomes->Preincubation ProbeSubstrate CYP-specific Probe Substrate Incubation Add Probe Substrate and Incubate at 37°C ProbeSubstrate->Incubation Cofactors NADPH Cofactors->Preincubation Preincubation->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis (Quantify Metabolite) Quench->LCMS DataAnalysis Data Analysis (Calculate IC50) LCMS->DataAnalysis

Caption: Workflow for a typical CYP inhibition (IC50) assay.

Detailed Protocol: CYP Inhibition IC50 Assay

Materials:

  • Pooled human liver microsomes

  • Test compound (serial dilutions)

  • CYP-specific probe substrates and their corresponding metabolites (see table below)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • Positive control inhibitors (e.g., furafylline for CYP1A2)

  • 96-well plates

  • LC-MS/MS system

CYP IsoformProbe SubstrateMetabolite
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

Procedure:

  • Prepare Reagents: As described in the metabolic stability protocol.

  • Inhibitor and Substrate Preparation: Prepare serial dilutions of the test compound and positive control inhibitor. Prepare a working solution of the CYP-specific probe substrate.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension, buffer, and the test compound/inhibitor. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system and the probe substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Quench Reaction: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

Data Analysis:

  • Plot the percentage of CYP activity remaining versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins is a critical parameter that influences its distribution, clearance, and pharmacological activity.[15][16] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[17]

Scientific Rationale: The "Free Drug" Hypothesis

The "free drug" hypothesis states that the pharmacological effect of a drug is proportional to the concentration of its unbound form in the plasma.[18] High plasma protein binding can limit the distribution of a drug to its site of action and can also reduce its clearance by the liver and kidneys.[17] A recent analysis of FDA-approved oral drugs from 2020-2024 revealed that a large fraction are highly plasma protein bound, with 58% being >95% bound and 29% being >99% bound.[19]

For morpholine compounds, understanding their plasma protein binding is essential for interpreting in vitro potency data and for predicting their in vivo pharmacokinetic behavior.

Experimental Method: Rapid Equilibrium Dialysis (RED)

Rapid Equilibrium Dialysis (RED) is a commonly used in vitro method to determine the fraction of a drug that is unbound in plasma. The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

Detailed Protocol: Plasma Protein Binding by RED

Materials:

  • RED device with inserts

  • Human plasma (or species of interest)

  • Test compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • 96-well collection plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Spike the test compound and control compounds into plasma at a final concentration of typically 1-5 µM.[18]

  • RED Device Setup: Add the plasma containing the test compound to the sample chamber of the RED insert. Add PBS to the buffer chamber.

  • Incubation: Place the inserts into the base plate, seal, and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.

  • Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Combine the aliquots with an equal volume of blank plasma (for the buffer sample) or PBS (for the plasma sample) to ensure matrix matching. Precipitate the proteins with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the test compound in both chambers.

Data Analysis:

  • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

  • Calculate the percentage bound = (1 - fu) * 100.

ParameterTypical ValueImplication for Morpholine Compounds
Test Compound Conc. 1-5 µMShould be within the linear range of the analytical method.
Incubation Time 4-6 hoursSufficient to reach equilibrium for most compounds.
Control Compounds Warfarin, MetoprololCrucial for validating the assay and ensuring proper membrane integrity.

Section 4: Permeability Assays

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. In vitro permeability assays provide an early indication of a compound's potential for oral absorption and brain penetration.

Scientific Rationale: Predicting In Vivo Absorption

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching the systemic circulation. Permeability is a key factor governing this process. Two common in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA: A High-Throughput Screen for Passive Permeability

PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial membrane coated with a lipid solution, modeling passive diffusion.[20][21] It is a rapid and cost-effective method for screening large numbers of compounds.[20]

PAMPAWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis DonorPlate Donor Plate: Test Compound in Buffer Incubation Incubate 'Sandwich' at Room Temperature DonorPlate->Incubation AcceptorPlate Acceptor Plate: Buffer AcceptorPlate->Incubation LipidMembrane Lipid-coated Membrane LipidMembrane->Incubation Quantification Quantify Compound in Donor and Acceptor Wells Incubation->Quantification DataAnalysis Calculate Apparent Permeability (Papp) Quantification->DataAnalysis

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol Outline:

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane).

  • The test compound is added to a donor plate.

  • The filter plate is placed on top of the donor plate, and an acceptor plate is placed on top of the filter plate, creating a "sandwich".[22]

  • The assembly is incubated, allowing the compound to diffuse from the donor, through the artificial membrane, to the acceptor plate.

  • The concentrations of the compound in the donor and acceptor wells are measured, and the apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay: A More Complete Model of Intestinal Absorption

The Caco-2 cell line is derived from a human colon adenocarcinoma and, when cultured as a monolayer, differentiates to form tight junctions and expresses various transporters, mimicking the intestinal barrier.[23] This assay can assess both passive and active transport mechanisms.[24][25]

Protocol Outline:

  • Caco-2 cells are seeded onto a semi-permeable membrane in a multi-well plate and cultured for approximately 21 days to form a confluent monolayer.[26]

  • The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • The appearance of the compound on the opposite side is measured over time.

  • The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions.

Data Interpretation:

  • Papp (A-B): Indicates the rate of absorption.

  • Efflux Ratio (Papp (B-A) / Papp (A-B)): An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein), which can limit its absorption.[25]

Conclusion

The in vitro DMPK assays detailed in these application notes provide a robust framework for characterizing the ADME properties of novel morpholine-containing compounds. A systematic and early assessment of metabolic stability, CYP inhibition, plasma protein binding, and permeability is essential for identifying promising drug candidates and guiding their optimization. By integrating these assays into the drug discovery workflow, researchers can make more informed decisions, reduce the risk of late-stage failures, and ultimately accelerate the development of new medicines.

References

  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs | Journal of Medicinal Chemistry - ACS Publications. (2025, November 18).
  • ICH M12 Drug-Drug Interaction Studies Final Guidance - YouTube. (2024, October 21).
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  • What is DMPK and how does it fit into drug development? - BioIVT. (2020, May 10).
  • What DMPK studies are typically required before IND filing? - Patsnap Synapse. (2025, May 29).
  • Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA).
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  • Guidance for Industry: drug interactions, in vitro and in vivo - Regulations.gov. (2017, October 24).
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  • pampa-permeability-assay.pdf - Technology Networks.
  • Why Integrating DMPK with Biomarker Strategies Improves Predictive Power - Blog. (2025, November 26).
  • ICH M12 Guideline on Drug Interaction Studies - ECA Academy - gmp-compliance.org. (2024, July 23).
  • In-vitro plasma protein binding - Protocols.io. (2025, August 3).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development - YouTube. (2023, March 8).
  • MultiScreen Caco-2 Assay System - Merck Millipore.
  • Guideline on the investigation of drug interactions - European Medicines Agency (EMA). (2012, June 21).
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
  • Plasma Protein Binding Assay - BioIVT.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Drug Metabolism and Pharmacokinetics (DMPK) - Danaher Life Sciences.
  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. (2025, August 10).
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022, December 12).
  • CYP Inhibition Assays - Eurofins Discovery.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. (2022, April 13).
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  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and reproducibility of this important synthetic transformation. As a key intermediate in medicinal chemistry, the efficient preparation of this morpholine amide is critical.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your process.

Section 1: Core Principles & Reaction Mechanism
Q: What is the fundamental chemical transformation occurring, and what is the reaction mechanism?

A: The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is a classic nucleophilic acyl substitution . Specifically, it is an acylation reaction where the secondary amine, morpholine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-3-methylbenzoyl chloride.[1] This reaction is frequently conducted under Schotten-Baumann conditions , which utilize a base to neutralize the acidic byproduct, hydrogen chloride (HCl), thereby driving the reaction to completion.[2][3][4][5]

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is expelled as a leaving group. A base, typically triethylamine, then deprotonates the resulting ammonium ion to yield the final neutral amide product and triethylammonium chloride.[5]

Reaction_Mechanism reagents 4-Bromo-3-methylbenzoyl Chloride + Morpholine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack protonated_product Protonated Amide intermediate->protonated_product Collapse & Chloride Expulsion product ((4-Bromo-3-methylphenyl)carbonyl)morpholine protonated_product->product Deprotonation base_product Triethylammonium Chloride protonated_product->base_product + HCl base_reactants Triethylamine (Base) base_reactants->product

Caption: Nucleophilic acyl substitution mechanism.

Section 2: Troubleshooting Guide for Low Yield

Low product yield is the most common issue encountered in this synthesis. The causes are often interrelated, stemming from reagent quality and reaction conditions.

Q: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A: Consistently low yields are typically traced back to one of three areas: reagent integrity, the presence of water, or suboptimal reaction parameters. The acyl chloride starting material is highly reactive and serves as the primary point of failure.

Troubleshooting_Workflow start Low Yield Reported check_reagents 1. Assess Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Root Cause: - Hydrolyzed Acyl Chloride - Wet Morpholine/Solvent Solution: - Use freshly prepared/distilled acyl chloride - Use anhydrous solvent and dry morpholine check_reagents->solution_reagents Issue Found check_workup 3. Review Work-up & Purification check_conditions->check_workup Conditions OK solution_conditions Root Cause: - Inefficient HCl Scavenging - Poor Temperature Control - Incorrect Stoichiometry Solution: - Ensure >1.1 eq. of base - Add acyl chloride slowly at 0°C - Re-verify molar calculations check_conditions->solution_conditions Issue Found solution_workup Root Cause: - Product loss during extraction - Inefficient purification Solution: - Perform multiple extractions - Optimize chromatography/recrystallization solvent check_workup->solution_workup Issue Found

Caption: Systematic workflow for troubleshooting low yields.

In-depth Analysis:

  • Integrity of 4-Bromo-3-methylbenzoyl Chloride: This is the most critical factor. Acyl chlorides are highly susceptible to hydrolysis. Even trace moisture in the air, solvent, or on glassware will convert it back to the unreactive 4-bromo-3-methylbenzoic acid, halting the reaction.[6]

    • Validation: Always use freshly prepared or recently distilled acyl chloride. If it has been stored, it may appear cloudy or fumed, indicating decomposition.

    • Solution: Prepare the acyl chloride from 4-bromo-3-methylbenzoic acid and thionyl chloride (SOCl₂) or oxalyl chloride immediately before the coupling step.[1][7]

  • Anhydrous Conditions: The entire reaction system must be rigorously free of water.[1][8]

    • Morpholine: This amine is hygroscopic and readily absorbs atmospheric moisture.[9] Use a freshly opened bottle or dry it over KOH pellets followed by distillation.

    • Solvent: Use a commercial anhydrous solvent (like dichloromethane) or dry it using appropriate methods (e.g., distillation from CaH₂).

    • Glassware: All glassware should be oven-dried (>120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Role and Stoichiometry of the Base: The reaction generates one equivalent of HCl, which will immediately react with the nucleophilic morpholine to form a non-reactive ammonium salt. To prevent this, a non-nucleophilic base is required to act as an HCl scavenger.[1][]

    • Choice of Base: Triethylamine (Et₃N) is preferred over weaker bases like pyridine due to its superior HCl scavenging ability.[1] Using stronger bases like NaOH risks hydrolyzing the acyl chloride starting material.[1]

    • Stoichiometry: Use a slight excess of triethylamine (typically 1.1–1.2 equivalents) to ensure all generated HCl is neutralized.[1]

Section 3: Protocols for Synthesis and Optimization

Adherence to a validated protocol is essential for reproducibility. The following procedures are based on established methodologies for Schotten-Baumann reactions.[1][11]

Protocol 1: Preparation of 4-Bromo-3-methylbenzoyl Chloride
  • Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂).

  • Reagents: To the flask, add 4-bromo-3-methylbenzoic acid (1.0 eq). Add toluene or dichloromethane as the solvent (approx. 3-4 mL per gram of acid).

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5–2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (60–70°C) and stir for 4–6 hours.[1] The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-bromo-3-methylbenzoyl chloride (a yellow-orange oil or low-melting solid) should be used immediately in the next step.

Protocol 2: Synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine
  • Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Reagents: Dissolve morpholine (1.1 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of acyl chloride).[1]

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) from Protocol 1 in a small amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred morpholine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5-10°C. The reaction is exothermic.[] A white precipitate of triethylammonium chloride will form.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.[1]

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess morpholine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization: The crude solid can be purified by recrystallization from an ethanol/water mixture.[1]

    • Column Chromatography: If the product is an oil or highly impure, purify using silica gel column chromatography with a hexane/ethyl acetate gradient.[1]

Section 4: Data-Driven Optimization
Q: How does the choice of solvent impact the reaction efficiency?

A: Polar aprotic solvents are known to enhance the rate of nucleophilic acyl substitution by stabilizing the charged intermediates.[1] Dichloromethane (DCM) is generally the optimal choice for this reaction, providing a balance of reaction speed and minimal side reactions.

SolventRelative Reaction TimeTypical Yield (%)Rationale
Dichloromethane 1.0x (approx. 2.5 hr)85%Polar aprotic; effectively solubilizes reactants and stabilizes intermediates.[1]
Tetrahydrofuran (THF) 1.2x (approx. 3.0 hr)80%Good alternative to DCM, slightly slower kinetics observed.[1]
Toluene 1.6x (approx. 4.0 hr)72%Non-polar; slows reaction kinetics but can reduce side reactions if water is a concern.[1]

Table based on data from comparative studies.[1]

Section 5: Frequently Asked Questions (FAQs)
  • Q: The reaction mixture becomes a very thick, unstirrable slurry. Is this normal?

    • A: Yes, this is common. The formation of triethylammonium chloride salt as a byproduct can cause the mixture to become very thick.[7] If stirring becomes difficult, you can add a small amount of additional anhydrous solvent to improve fluidity without significantly impacting the reaction rate.

  • Q: How do I confirm the identity and purity of my final product?

    • A: Purity should be assessed using HPLC (>98% is a common target).[1] The identity and structural integrity should be confirmed by NMR spectroscopy (¹H and ¹³C) to ensure the absence of starting materials and byproducts.[1] The final product, ((4-Bromo-3-methylphenyl)carbonyl)morpholine, has a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol .[12][13][14]

  • Q: Can I use an aqueous base like sodium hydroxide, as in a traditional Schotten-Baumann reaction?

    • A: While technically possible in a two-phase system, it is not recommended for this specific synthesis.[3][4] The high reactivity of 4-bromo-3-methylbenzoyl chloride makes it very prone to hydrolysis at the aqueous interface, which would significantly lower the yield.[1][6] Triethylamine in an anhydrous organic solvent is a much safer and more efficient method.

References
  • Benchchem Technical Report. (n.d.). Synthesis and Applications of ((4-Bromo-3-methylphenyl)carbonyl)morpholine.
  • Benchchem Technical Support. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Product Page: ((4-Bromo-3-methylphenyl)carbonyl)morpholine. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Synfacts. (2021). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). REGIOSELECTIVE N-ACYLATION.
  • Chad's Prep. (2021). Synthesis and Reactions of Amides. Retrieved from [Link]

  • Chemistry Europe. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Retrieved from [Link]

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Technical Support Center: Purification of (4-Bromo-3-methylphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of crude (4-Bromo-3-methylphenyl)(morpholino)methanone (CAS No. 149105-06-6).[1][2] The methodologies and troubleshooting advice herein are designed to ensure the high purity essential for reliable biological and pharmacological studies.[3]

Section 1: Initial Assessment & Impurity Profile

Before any purification attempt, a thorough assessment of the crude material is critical. This initial analysis informs the selection of the most effective purification strategy.

FAQ 1: How do I first assess the purity of my crude product?

Your primary tool for a quick and effective purity assessment is Thin Layer Chromatography (TLC).

  • Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate alongside the starting materials, if available.

  • Eluent System: A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. A 5:1 or 2:1 ratio of hexane to ethyl acetate is often effective for this class of compound.[4][5]

  • Interpretation:

    • A single, well-defined spot for your product indicates relatively high purity.

    • Multiple spots suggest the presence of impurities. Note their relative positions (Rf values). Impurities that are less polar than your product will travel further up the plate (higher Rf), while more polar impurities will remain closer to the baseline (lower Rf).

FAQ 2: What are the most common impurities I should expect?

Understanding the reaction pathway is key to predicting impurities. The most common synthesis involves the coupling of a 4-bromo-3-methylbenzoyl derivative with morpholine.[2] Therefore, impurities typically fall into the categories listed below.

Potential Impurity Origin Expected Polarity Relative to Product
4-Bromo-3-methylbenzoic acidHydrolysis of the starting acid chloride or incomplete reaction.More Polar
MorpholineUnreacted starting material.More Polar (can be water-soluble)
4-Bromo-3-methylbenzoyl chlorideUnreacted starting material.Less Polar (but reactive)
Coupling Reagent Byproducts (e.g., DCU from DCC)Byproducts from amide bond formation reagents (e.g., DCC, HATU).[6]Varies, often insoluble in common organic solvents.
Over-brominated or Isomeric SpeciesSide reactions during the bromination of the m-cresol precursor.Similar Polarity

Section 2: Selecting Your Purification Strategy

The choice between column chromatography and recrystallization is the most critical decision in the purification workflow. Amides can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition and reduced yields during chromatography.[7]

Diagram: Purification Method Selection A decision tree to guide the choice between recrystallization and column chromatography.

G start Assess Crude Material by TLC main_spot Is there one major spot (>90%) with minor, well-separated impurities? start->main_spot complex_mixture Is it a complex mixture with multiple, close-running spots? main_spot->complex_mixture No recrystallize ACTION: Attempt Recrystallization main_spot->recrystallize Yes oiling Does the compound 'oil out' or fail to crystallize from various solvents? chromatography ACTION: Perform Column Chromatography oiling->chromatography Yes complex_mixture->chromatography Yes recrystallize->oiling neutralize_silica Consider using neutralized silica or alumina for chromatography. chromatography->neutralize_silica

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[8] It is the method of choice when recrystallization fails or when dealing with complex mixtures.

FAQ 3: My product seems to be degrading on the silica gel column. What can I do?

Amides can hydrolyze under acidic conditions, and standard silica gel is slightly acidic.[7] This can lead to streaking on TLC, tailing on the column, and low overall recovery.

  • Causality: The lone pair of electrons on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, sometimes catalyzing hydrolysis back to the carboxylic acid and amine.

  • Solution 1: Neutralize the Eluent. Add a small amount of a neutral or basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) to the hexane/ethyl acetate eluent will deactivate the acidic sites on the silica gel and improve the recovery of your amide.

  • Solution 2: Use a Different Stationary Phase. If the issue persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography if the impurities have significantly different hydrophobic character.[9]

FAQ 4: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

Poor separation occurs when the affinities of your compounds for the stationary phase are too similar in the chosen eluent system.

  • Solution 1: Optimize the Mobile Phase. The key is to find a solvent system where the Rf values of the compounds to be separated are between 0.2 and 0.5 on the TLC plate, with a difference (ΔRf) of at least 0.1.

    • Decrease Polarity: If your spots are running too high on the TLC plate (high Rf), decrease the amount of the polar solvent (ethyl acetate) in your mobile phase. This will increase the interaction with the silica and improve separation.

    • Increase Polarity: If your spots are stuck at the baseline (low Rf), slowly increase the amount of ethyl acetate.

  • Solution 2: Dry Loading. Instead of dissolving your crude product in a liquid and pipetting it onto the column, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM) and adding silica. Evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column, resulting in a much sharper band and improved separation.

Protocol: Step-by-Step Column Chromatography

  • Select Eluent: Use TLC to determine the optimal eluent. A common system is Hexane:Ethyl Acetate.[4][10]

  • Pack Column: Wet pack the column by filling it with the initial, least polar eluent. Then, add a slurry of silica gel in the same eluent.[10][11] Allow the silica to settle into a uniform bed without any air bubbles or cracks.

  • Load Sample: Apply the crude material (preferably dry-loaded) in a concentrated band to the top of the silica bed.

  • Elute: Begin elution with the determined solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Collect Fractions: Collect small, equally sized fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Column Chromatography Workflow A flowchart illustrating the standard procedure for flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. Optimize Eluent via TLC pack 2. Pack Column with Silica Slurry tlc->pack load 3. Dry Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Analyze Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap final Pure Product evap->final

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is often the preferred method for purifying amides as it can be less labor-intensive and avoids potential degradation on silica gel.[7] Success hinges on selecting the right solvent.

FAQ 5: I can't find a good recrystallization solvent. What are the ideal properties?

An ideal recrystallization solvent should:

  • Completely dissolve your crude product at high temperatures (near the solvent's boiling point).

  • Poorly dissolve your product at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert with your compound.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Solvent Pairs: If no single solvent is ideal, use a pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.

FAQ 6: My product is "oiling out" instead of forming crystals. What's happening?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. Instead of crystallizing, it separates as a liquid phase.

  • Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the solute.

  • Solution 1: Slow Down Cooling. Insulate the flask to ensure very slow cooling. This gives the molecules time to orient themselves into a crystal lattice.

  • Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool slowly again.

  • Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution 4: Seed the Solution. If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.

References

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Performing Column Chromatography. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

Sources

Introduction: The Critical Role of Coupling Reagents in Morpholine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Morpholine acylation, a specific type of amide bond formation, is a cornerstone reaction in medicinal chemistry and drug development. The resulting N-acylmorpholine scaffold is present in numerous biologically active compounds. The success of this transformation hinges on the effective activation of a carboxylic acid, enabling its reaction with the moderately nucleophilic morpholine nitrogen.[1] This activation is typically achieved using a "coupling reagent."

However, the path from carboxylic acid and morpholine to the desired amide is fraught with potential challenges. Issues such as steric hindrance, low reactivity of the substrates, and competing side reactions can lead to low yields, impure products, and stalled reactions. The judicious selection and optimization of the coupling reagent and reaction conditions are therefore paramount to success.

This technical support center provides a comprehensive guide to navigating the complexities of morpholine acylation. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a coupling reagent in morpholine acylation?

A coupling reagent is a molecule that converts the hydroxyl group of a carboxylic acid into a better leaving group. This process forms a highly reactive "activated intermediate" (such as an active ester). Morpholine, acting as a nucleophile, can then attack the carbonyl carbon of this intermediate, displacing the leaving group and forming the stable amide bond. This two-step process occurs in situ and circumvents the need for high temperatures, which would otherwise be required to directly condense an acid and an amine.

Q2: What are the main classes of coupling reagents, and how do they differ?

Coupling reagents are broadly categorized into three main families:

  • Carbodiimides: These reagents, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), activate carboxylic acids to form a reactive O-acylisourea intermediate. While effective and inexpensive, a major drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often insoluble and can complicate purification.[2][3] EDC is often preferred in solution-phase synthesis because its corresponding urea byproduct is water-soluble and easily removed by aqueous workup.[2]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) belong to this class. They are known for their high reactivity and are particularly useful for coupling sterically hindered substrates.[4][5] A key advantage of phosphonium reagents is that they do not pose the risk of guanidinylation side reactions that can occur with uronium/aminium salts. However, the byproduct, tris(pyrrolidino)phosphoramide, is organic-soluble and can sometimes be challenging to remove.

  • Uronium/Aminium Salts: This is the most common class used in modern synthesis and includes reagents like HATU, HBTU, and COMU. They activate carboxylic acids to form reactive esters.[2] It's important to note that while historically called "uronium" salts, reagents like HBTU and HATU have been shown to exist primarily in the more reactive aminium or guanidinium form.[2] COMU, in contrast, is a true uronium salt, which contributes to its high reactivity.[6]

Q3: What is the role of additives like HOBt and OxymaPure®?

Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are crucial for two main reasons:

  • Suppressing Racemization: In cases where the carboxylic acid has a chiral center at the α-position, these additives significantly reduce the risk of epimerization.

  • Increasing Efficiency: They act as catalysts by forming active esters that are more reactive than the initial intermediate formed by the coupling reagent alone (e.g., the O-acylisourea from EDC).[3]

Many modern reagents like HATU (HOAt-based), HBTU (HOBt-based), and COMU (OxymaPure®-based) come with these additives already incorporated into their structure, simplifying the reaction setup. Reagents based on HOAt (like HATU) are generally considered more efficient and provide better suppression of racemization compared to their HOBt-based counterparts (like HBTU).

Q4: When should I consider using an acid chloride instead of a coupling reagent?

Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and powerful method for acylation.[7][8] Acyl chlorides are highly reactive and often react vigorously with amines like morpholine at room temperature.[9]

Choose this route when:

  • Your carboxylic acid is robust and can withstand the harsh conditions of chlorination.

  • You are working on a large scale where cost is a primary concern.

  • Coupling reagent-mediated methods have failed due to extremely low reactivity of the substrates.

Avoid this route when:

  • Your substrate contains sensitive functional groups that are incompatible with SOCl₂ or the byproduct HCl.

  • You need to avoid the formation of HCl, which can be problematic for certain substrates or downstream applications.

Troubleshooting Guide for Morpholine Acylation

This section addresses specific issues encountered during experiments in a question-and-answer format.

Scenario 1: Low or No Product Yield

Q: I've set up my reaction with a standard coupling reagent like HATU, but after several hours, LC-MS analysis shows mostly unreacted starting materials. What's going wrong?

A: This is a common issue, often stemming from insufficient reactivity in the system. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Steric Hindrance Morpholine itself is not highly hindered, but if your carboxylic acid has significant steric bulk near the carboxyl group, the nucleophilic attack by morpholine can be severely impeded.[5]

  • Expert Recommendation: Switch to a more powerful coupling reagent designed for hindered substrates. PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is significantly more reactive than standard reagents and is an excellent choice for difficult couplings.[2] Alternatively, converting the acid to the highly reactive acid chloride may be necessary.

Potential Cause 2: Inefficient Carboxylic Acid Activation The activated intermediate may not be forming efficiently, or it may be decomposing before it can react with the morpholine.

  • Expert Recommendation:

    • Pre-activation: Instead of adding all reagents at once, first "pre-activate" the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent for 5-10 minutes before adding the morpholine. This ensures the active ester is formed in high concentration before the nucleophile is introduced.

    • Check Reagent Quality: Coupling reagents, especially uronium/aminium salts, can degrade upon exposure to moisture. Ensure you are using fresh, high-quality reagents stored in a desiccator.

Potential Cause 3: Incorrect Base or Stoichiometry The base plays a critical role in deprotonating the carboxylic acid and neutralizing acidic byproducts.

  • Expert Recommendation: Ensure you are using a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[4] Typically, 2-3 equivalents of base are used. For HATU and HBTU, two equivalents are generally required, whereas the more advanced reagent COMU performs optimally with just one equivalent of base.[2][6]

Potential Cause 4: Poor Nucleophilicity of Morpholine Derivative If your morpholine substrate has strong electron-withdrawing groups attached, its nitrogen atom may be insufficiently nucleophilic to react effectively.

  • Expert Recommendation: Increase the reaction temperature. While many couplings are run at room temperature, heating the reaction to 40-60 °C can often provide the necessary energy to overcome the activation barrier. Monitor the reaction for potential decomposition of reagents or products at higher temperatures.[5]

Decision Workflow for Reagent Selection

The following diagram provides a logical pathway for selecting an appropriate coupling strategy based on substrate properties and experimental outcomes.

G start Start: Couple Carboxylic Acid & Morpholine steric Is either substrate sterically hindered? start->steric standard_reagent Use Standard Reagent: HATU or COMU + DIPEA in DMF/DCM steric->standard_reagent No hindered_reagent Use High-Activity Reagent: PyBrOP or PyBOP + DIPEA in DMF steric->hindered_reagent Yes reaction_ok Reaction successful? standard_reagent->reaction_ok hindered_reagent->reaction_ok end End: Product reaction_ok->end Yes increase_temp Increase Temperature (40-60 °C) & Monitor reaction_ok->increase_temp No acid_chloride Convert Acid to Acyl Chloride (SOCl₂ or Oxalyl Chloride), then add Morpholine + Base acid_chloride->end reaction_ok2 Reaction successful? increase_temp->reaction_ok2 reaction_ok2->acid_chloride No reaction_ok2->end Yes

Caption: Decision tree for selecting a morpholine acylation strategy.

Scenario 2: Formation of Significant Byproducts

Q: My reaction is working, but I'm seeing a major byproduct with a mass corresponding to my morpholine + part of the coupling reagent. What is this, and how can I prevent it?

A: This is a classic case of a side reaction involving the coupling reagent itself. The identity of the byproduct depends on the reagent class you are using.

Potential Cause 1: Guanidinylation (with Uronium/Aminium Reagents) If you are using HBTU or HATU, and particularly if it is used in excess, it can directly react with the amine (morpholine). This forms a stable guanidinium byproduct on the morpholine nitrogen, which terminates the reaction and cannot be converted to the desired amide.[2]

  • Expert Recommendation:

    • Control Stoichiometry: Use the coupling reagent as the limiting or near-equimolar reagent relative to the carboxylic acid (e.g., 1.05-1.1 equivalents). Avoid using a large excess.[2]

    • Order of Addition: Always pre-activate the carboxylic acid before adding the morpholine. This consumes the coupling reagent in the desired reaction pathway, minimizing its opportunity to react directly with the amine.

    • Switch Reagent Class: Change to a phosphonium-based reagent like PyBOP , which does not cause guanidinylation.

Potential Cause 2: N-Acylurea Formation (with Carbodiimides) When using carbodiimides like DCC or EDC, the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. This is especially problematic if the nucleophilic attack by the morpholine is slow (e.g., due to steric hindrance).[5]

  • Expert Recommendation:

    • Use an Additive: Always include an additive like HOBt or OxymaPure® (1.0-1.2 equivalents) when using EDC or DCC. The additive traps the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

    • Switch Reagent Class: Move to a modern uronium or phosphonium salt (HATU, COMU, PyBOP), which are generally more efficient and less prone to this specific side reaction.

General Mechanism of Carboxylic Acid Activation

The diagram below illustrates the activation of a carboxylic acid by a generic uronium/aminium salt (like HATU/HBTU) and the subsequent nucleophilic attack by morpholine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Acylation RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-X (Activated Ester) RCOOH->ActiveEster CouplingReagent HATU/HBTU (Coupling Reagent) + Base CouplingReagent->ActiveEster ActiveEster2 R-COO-X Morpholine Morpholine Product R-CO-Morpholine (Amide Product) Morpholine->Product ActiveEster2->Product

Caption: Simplified workflow of morpholine acylation.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is a critical decision that impacts reaction efficiency, cost, and ease of purification. The table below summarizes the key features of commonly used reagents.

ReagentClassAdvantagesDisadvantagesBest For
EDC CarbodiimideInexpensive; water-soluble byproducts.[2]Lower reactivity; risk of N-acylurea formation without additives; racemization risk.[5]Routine, cost-sensitive synthesis with non-hindered substrates.
HBTU AminiumRobust, reliable, and widely used.[2]Risk of guanidinylation if used in excess; less reactive than HATU.General-purpose amide bond formation.
HATU AminiumHighly reactive, fast reaction times, low racemization.[2]More expensive than HBTU; risk of guanidinylation.Hindered couplings, rapid synthesis, and sensitive substrates.
PyBOP PhosphoniumHigh reactivity; no guanidinylation risk.[4]Byproducts can be difficult to remove; contains carcinogenic HMPA precursor.[4]Difficult couplings where guanidinylation is a concern.
COMU UroniumVery high reactivity; byproducts are highly soluble; good for "green" solvents.[6]Higher cost; can be less stable in solution than other reagents.High-performance couplings, green chemistry applications, and simplified workups.

Experimental Protocols

Protocol 1: General Procedure for Morpholine Acylation using HATU

This protocol describes a standard, reliable method for coupling a generic carboxylic acid with morpholine using HATU.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Morpholine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM to a concentration of 0.1–0.5 M.

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes. This is the "pre-activation" step. A slight color change may be observed.

  • Add morpholine (1.2 equiv) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with water, 5% aqueous LiCl (to remove DMF), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress by LC-MS

Regularly monitoring the reaction is crucial for optimization and determining the endpoint.

Procedure:

  • Using a glass capillary or syringe, withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing 0.5-1.0 mL of a 1:1 mixture of Acetonitrile:Water. This stops the reaction and dilutes the sample for analysis.

  • Vortex the vial thoroughly.

  • Inject a small volume (e.g., 1-5 µL) of the diluted sample into the LC-MS.

  • Analyze the chromatogram and mass spectrum to identify peaks corresponding to the starting materials, the desired product, and any major byproducts.

  • Repeat this process at regular intervals (e.g., every 30-60 minutes) to track the consumption of starting materials and the formation of the product until the reaction is complete.[5]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(12), 133-144. Retrieved from [Link]

  • University of Calgary. (2010). Chem 263 Notes. Retrieved from [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of ((4-Bromo-3-methylphenyl)carbonyl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine analogues. The unique structural features of these molecules—a trisubstituted aromatic ring, a conformationally mobile morpholine moiety, and a rotationally restricted amide bond—often produce ¹H and ¹³C NMR spectra that are rich in information but challenging to interpret.

This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in spectral interpretation and ensure the structural integrity of your compounds.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the NMR analysis of this molecular class.

Q1: Why do the signals in my aromatic region (approx. 7.0-7.8 ppm) look like a complex jumble of peaks instead of clean doublets or triplets?

A1: Cause and Resolution

Causality: The 1,2,4-trisubstituted pattern of the phenyl ring in your molecule gives rise to what is known as a complex or second-order spin system (often an AMX or ABX system). Unlike more symmetrical patterns (e.g., para-substituted), the protons on this ring are chemically non-equivalent and have different coupling constants to each other. Specifically:

  • Ortho coupling (³J): ~7-9 Hz

  • Meta coupling (⁴J): ~2-3 Hz[1]

  • Para coupling (⁵J): ~0-1 Hz (often not resolved)

The presence of multiple, different J-couplings for each proton results in complex multiplets (e.g., doublet of doublets) that can severely overlap, especially at lower field strengths.

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field magnet (e.g., 600 MHz vs. 400 MHz) will increase the separation (in Hz) between the signals, reducing overlap and making the splitting patterns clearer. The coupling constants (in Hz) remain the same, but the visual resolution improves dramatically.[2]

  • Perform a ¹H-¹H COSY Experiment: This is the most definitive method for assigning coupled protons. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other through bonds.[3][4] You will see off-diagonal cross-peaks connecting the signals of adjacent protons, allowing you to "walk" around the aromatic ring and assign each signal unambiguously.[5]

  • Use a Simulation Tool: Software can predict the spectrum based on a proposed structure. By inputting estimated chemical shifts and coupling constants, you can compare the simulated spectrum to your experimental data to confirm assignments.[6][7][8][9][10]

Q2: I see broad, poorly resolved signals for my morpholine protons (approx. 3.2-3.8 ppm). Sometimes I see more than the expected four proton signals. What is happening?

A2: Cause and Resolution

Causality: This phenomenon is typically caused by two concurrent effects:

  • Slow Rotation Around the Amide (C-N) Bond: The amide bond has significant double-bond character, restricting free rotation at room temperature.[11][12][13][14] This creates two distinct chemical environments for the morpholine ring (syn and anti relative to the carbonyl oxygen). If the rotation is slow on the NMR timescale, you may see two separate sets of signals for the morpholine protons, effectively doubling the number of peaks. If the rate of rotation is intermediate, the signals will broaden and may coalesce.[15]

  • Diastereotopic Protons: The morpholine ring itself is a chiral environment when attached to the acyl group. The two protons on each methylene (CH₂) group adjacent to the nitrogen and oxygen are diastereotopic.[16][17][18] This means they are chemically non-equivalent even with free rotation and should appear as distinct signals, each coupling to each other (geminal coupling) and to protons on adjacent carbons.

The combination of slow rotation and diastereotopicity leads to a very complex and often broad signal pattern in the morpholine region.

Troubleshooting Protocol:

  • Acquire a Variable Temperature (VT) NMR Spectrum: This is the key experiment to diagnose restricted bond rotation.[11][13]

    • Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • Expected Outcome: As the temperature increases, the rate of rotation around the amide bond increases. The broad, separate signals for the rotamers will sharpen and eventually coalesce into a single, time-averaged set of signals.[11][13] This confirms that the broadening is due to a dynamic exchange process.

  • Run a ¹H-¹³C HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment will show direct one-bond correlations between protons and the carbons they are attached to.[19][20][21][22][23] This is invaluable for confirming which proton signals belong to the morpholine ring. You should see correlations to two distinct carbon signals for the morpholine methylenes.

Q3: My baseline is noisy or has strange "wiggles." How do I know if this is a sample issue or an instrument problem?

A3: Cause and Resolution

Causality: Baseline artifacts can arise from several sources, including instrument instability, incorrect processing parameters, or highly concentrated samples.[24][25][26][27] Symmetrical "spikes" or rolling distortions around intense peaks are common indicators.[27]

Troubleshooting Protocol:

  • Check Sample Concentration: Very concentrated samples can saturate the detector, leading to baseline distortions and artifacts.[25] If your sample is highly soluble, try diluting it and re-acquiring the spectrum.

  • Review Processing Parameters: Incorrect phasing or baseline correction during data processing is a common cause of distorted baselines. Re-process the FID (Free Induction Decay) and carefully adjust the phase and apply a baseline correction algorithm.

  • Check for Instrument Vibration: Irregular, spiky noise across the entire baseline can sometimes be due to building vibrations affecting the spectrometer.[27] This is an instrument issue that requires a service engineer.

  • Acquire a Spectrum of a Standard Sample: If you suspect an instrument problem, run a spectrum of a known standard (e.g., chloroform). If the artifacts persist, it confirms the issue is with the instrument and not your specific sample.[27]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shifts I should expect for a ((4-Bromo-3-methylphenyl)carbonyl)morpholine analogue? A1: While exact shifts depend on the specific analogue and solvent, the following table provides a general reference range.

Assignment Proton (¹H) Shift (ppm) Carbon (¹³C) Shift (ppm) Notes
Carbonyl (C=O)N/A168-172
Aromatic C-BrN/A120-125
Aromatic C-H7.2-7.8[28]125-135The proton ortho to the carbonyl will be the most downfield.
Aromatic C-CH₃N/A138-142
Aromatic C-C=ON/A135-140
Aromatic CH₃2.3-2.5[28]19-22
Morpholine CH₂-N3.4-3.842-48Often broad due to amide rotation.
Morpholine CH₂-O3.6-3.9[29][30]66-68[29]Typically appears as a complex multiplet.[31]

Q2: Which 2D NMR experiment is better for my compound, COSY or HSQC? A2: They serve different, complementary purposes. You often need both for complete characterization.

  • Use ¹H-¹H COSY to: Establish proton-proton connectivity. It is essential for determining which protons are adjacent in the aromatic ring and within the morpholine ring.[3][5][32][33]

  • Use ¹H-¹³C HSQC to: Directly link protons to the carbons they are attached to.[19][20][23] This is crucial for confirming that a set of proton signals indeed belongs to the morpholine ring or the methyl group, and for assigning the corresponding carbon signals in the ¹³C spectrum.

Q3: How do I interpret the coupling constants (J-values) in the aromatic region? A3: The magnitude of the J-coupling constant provides structural information about the relative positions of the coupled protons.[2]

  • ³J (ortho): ~7-9 Hz. A large coupling like this indicates two protons are on adjacent carbons.

  • ⁴J (meta): ~2-3 Hz. A small coupling of this size indicates two protons are separated by one carbon.[1]

  • ⁵J (para): ~0-1 Hz. This is typically too small to be resolved in a standard 1D spectrum. A proton signal that appears as a "doublet of doublets" (dd) is being split by two different neighboring protons with two different J-values (e.g., one ortho and one meta coupling).

Section 3: Core Experimental Protocols

Protocol 1: Acquiring and Interpreting a ¹H-¹H COSY Spectrum
  • Acquisition: Use a standard cosygpqf pulse program on the spectrometer. Ensure the spectral width (sw) in both dimensions covers all proton signals (~0-10 ppm). Acquire at least 2 scans per increment and 256 increments in the F1 dimension for adequate resolution.

  • Processing: Process the 2D data using a sine-bell window function in both dimensions. Symmetrize the spectrum to reduce noise.

  • Interpretation:

    • The 1D ¹H spectrum appears along the diagonal.

    • Locate an off-diagonal cross-peak. Find its coordinates on the x and y axes. The diagonal peaks at these two chemical shifts belong to protons that are spin-coupled.[4]

    • Start with an unambiguous signal (e.g., the most downfield aromatic proton) and use its cross-peaks to identify its neighbor. Follow the chain of cross-peaks to map the entire spin system.

Protocol 2: Acquiring and Interpreting a ¹H-¹³C HSQC Spectrum
  • Acquisition: Use a standard phase-sensitive hsqcedetgpsisp2 pulse program. This "edited" HSQC will show CH/CH₃ signals with a different phase (e.g., red) than CH₂ signals (e.g., blue), which is extremely useful.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell in F2, sine-bell squared in F1).

  • Interpretation:

    • The ¹H spectrum is on the horizontal (F2) axis, and the ¹³C spectrum is on the vertical (F1) axis.

    • Each cross-peak indicates a direct, one-bond connection between a proton and a carbon.[19]

    • Use this to definitively assign the carbon signals for the aromatic CHs, the methyl group, and the two distinct methylene groups of the morpholine ring.[29]

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Aromatic Signal Assignment

This diagram outlines the logical steps to take when faced with a complex aromatic region in your ¹H NMR spectrum.

workflow start Complex Aromatic Signals (7.0-7.8 ppm) check_field Is a higher-field (>500 MHz) spectrometer available? start->check_field run_high_field Re-acquire spectrum at higher field strength check_field->run_high_field Yes run_cosy Acquire ¹H-¹H COSY Experiment check_field->run_cosy No analyze_hf Analyze simplified multiplets run_high_field->analyze_hf analyze_hf->run_cosy Still Ambiguous solution Aromatic Protons Assigned analyze_hf->solution Clear analyze_cosy Identify cross-peaks to 'walk' through spin system. Assign connectivity. run_cosy->analyze_cosy confirm_sim Confirm with spectral simulation (optional) analyze_cosy->confirm_sim confirm_sim->solution

Caption: A flowchart for resolving complex aromatic NMR signals.

Diagram 2: Expected ¹H-¹H COSY Correlations

This diagram illustrates the key expected proton-proton couplings for the core scaffold.

Sources

Validation & Comparative

A Structural Investigation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine and Its Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and intermolecular interactions. This guide delves into the structural nuances of ((4-Bromo-3-methylphenyl)carbonyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. While an experimental single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, a wealth of information can be gleaned from a comparative analysis of its close structural analogs.

This guide will provide a comprehensive examination of the crystallographic features of key derivatives, offering insights into the likely conformation, bond parameters, and intermolecular interactions of ((4-Bromo-3-methylphenyl)carbonyl)morpholine. We will focus on a close structural analog where the carbonyl linker is replaced by a sulfonyl group, providing a unique opportunity to compare the electronic and steric effects of these two important functional groups.

The Significance of the Morpholine and Substituted Phenyl Moieties

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its saturated heterocyclic nature imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[1] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, when acylated or sulfonated, provides a rigid connection to other parts of the molecule.

The 4-bromo-3-methylphenyl group offers a specific substitution pattern that can influence biological activity through steric and electronic effects. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal packing and ligand-receptor binding. The methyl group provides a lipophilic patch and can influence the orientation of the phenyl ring.

Comparative Crystal Structure Analysis

The Sulfonyl Analog: 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine

A close structural analog for which crystallographic data is available is 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. While the full crystal structure is not detailed in a dedicated publication, its existence in the Cambridge Structural Database (CSD) provides a solid foundation for comparison.[2] The key difference lies in the sulfonamide linkage (-SO₂-N<) versus the amide linkage (-CO-N<) in our target molecule.

Expected Structural Features:

  • Morpholine Conformation: In the solid state, the morpholine ring is expected to adopt a stable chair conformation. This is a common feature in numerous crystal structures of morpholine derivatives.[3][4]

  • Sulfonamide Geometry: The geometry around the sulfur atom will be tetrahedral. The S-N bond length and the angles involving the sulfonyl group will be critical parameters for comparison with the amide group of the target molecule.

  • Intermolecular Interactions: The bromine atom is a potential halogen bond donor, and the sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are likely to play a significant role in the crystal packing of this analog.

N-Benzoyl Morpholine Derivatives: A Proxy for the Carbonyl Fragment

To understand the likely conformation of the carbonyl-morpholine fragment in our target molecule, we can examine the crystal structures of N-benzoyl morpholine and its derivatives.[5]

Key Observations from N-Benzoyl Morpholine Structures:

  • Amide Bond Planarity: The amide bond (O=C-N) is expected to be planar due to resonance, which restricts rotation around the C-N bond.

  • Torsion Angle: The torsion angle between the plane of the phenyl ring and the plane of the amide group is a key conformational descriptor. Steric hindrance from the ortho-substituents on the phenyl ring can cause this angle to deviate significantly from coplanarity.

  • Morpholine Ring Conformation: The morpholine ring typically maintains its chair conformation.[6]

Bromo-Methylphenyl Containing Structures

Analysis of other small molecules containing the bromo-methylphenyl moiety in the CSD reveals typical C-Br and C-C bond lengths and angles for this substituted aromatic system. These values provide a baseline for what to expect in the target molecule. For instance, the crystal structure of 3′-bromo-4-methylchalcone provides data on the geometry of a similarly substituted phenyl ring.[7]

Tabulated Crystallographic Data Comparison

The following table summarizes key crystallographic parameters from related structures to provide a comparative framework.

Parameter4-((4-Methylphenyl)sulfonyl)morpholine[8]N-Benzoylmorpholine[5]3′-bromo-4-methylchalcone[7]Expected for ((4-Bromo-3-methylphenyl)carbonyl)morpholine
Morpholine Conformation ChairChairN/AChair
Linker Geometry Tetrahedral (Sulfonyl)Trigonal Planar (Carbonyl)N/ATrigonal Planar (Carbonyl)
C-N Bond Length (Å) ~1.65 (S-N)~1.35 (C-N)N/A~1.35
C=O Bond Length (Å) N/A~1.23~1.23 (ketone)~1.23
S=O Bond Length (Å) ~1.43N/AN/AN/A
C-Br Bond Length (Å) (Expected ~1.90)N/A~1.90~1.90
Key Torsion Angle (°) Phenyl-S-N-CPhenyl-C-N-CPhenyl-C-C-CPhenyl-C-N-C

Note: The values for the sulfonyl analog are typical expected values in the absence of the full published structure. The data for N-Benzoylmorpholine and the chalcone are derived from their respective crystallographic information files.

Experimental Protocols

Synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

A standard and reliable method for the synthesis of the title compound is the acylation of morpholine with 4-bromo-3-methylbenzoyl chloride.[9]

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: 4-Bromo-3-methylbenzoic acid is converted to 4-bromo-3-methylbenzoyl chloride by refluxing with an excess of thionyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Acylation: The crude 4-bromo-3-methylbenzoyl chloride is dissolved in anhydrous DCM. To this solution, morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) are added dropwise at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water. The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield ((4-Bromo-3-methylphenyl)carbonyl)morpholine as a solid.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Purification A 4-Bromo-3-methylbenzoic acid B 4-Bromo-3-methylbenzoyl chloride A->B SOCl₂, Reflux D ((4-Bromo-3-methylphenyl)carbonyl)morpholine (Crude) B->D Morpholine, Et₃N, DCM, 0°C to RT C Morpholine E Pure Product D->E Recrystallization or Column Chromatography

Caption: Synthetic workflow for ((4-Bromo-3-methylphenyl)carbonyl)morpholine.

Single-Crystal X-ray Diffraction (General Protocol)

Should single crystals of ((4-Bromo-3-methylphenyl)carbonyl)morpholine become available, the following general protocol for X-ray diffraction analysis would be applicable.[6][10]

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method for growing high-quality single crystals.

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The diffractometer, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source, is used to collect a full sphere of diffraction data.[11]

  • The data is collected in a series of frames with small rotational increments.[10]

Structure Solution and Refinement:

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data using full-matrix least-squares methods.

Caption: General workflow for single-crystal X-ray diffraction.

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[12][13] For our target molecule, the key rotatable bond is the one connecting the phenyl ring to the carbonyl group.

The conformation of this molecule will be a balance between the electronic preference for coplanarity of the phenyl ring and the amide group (to maximize resonance) and the steric hindrance between the ortho-substituent on the phenyl ring (in this case, a hydrogen atom and the adjacent methyl group) and the morpholine ring.

Molecular modeling studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformation and the rotational energy barrier of the phenyl-carbonyl bond. These theoretical calculations can complement the comparative analysis of the experimental crystal structures of the analogs.

Conclusion and Future Outlook

While the definitive crystal structure of ((4-Bromo-3-methylphenyl)carbonyl)morpholine remains to be determined, a detailed comparative analysis of its sulfonyl analog and other related morpholine amides provides a robust framework for understanding its likely three-dimensional structure. The morpholine ring is expected to adopt a chair conformation, and the amide linkage will be planar. The dihedral angle between the phenyl ring and the amide plane will be a key determinant of the overall molecular shape, influenced by the substitution pattern on the phenyl ring.

The synthesis of this compound is straightforward, and the protocols outlined in this guide provide a reliable method for its preparation. It is hoped that this comparative guide will be a valuable resource for researchers working with this and related molecules. The future determination of the experimental crystal structure of ((4-Bromo-3-methylphenyl)carbonyl)morpholine will be a welcome addition to the structural database and will allow for a direct validation of the comparative insights presented here.

References

  • PubChem. 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Benzoylmorpholine. National Center for Biotechnology Information. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6002. [Link]

  • Barton, D. H. R. (1969). The principles of conformational analysis. Nobel Lecture. [Link]

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  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2933-2938.
  • PubChem. Morpholine. National Center for Biotechnology Information. [Link]

  • Al-Omair, M. A. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8(1), 1-8.
  • PhytoBank. N-Benzoyl-Morpholine. [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. [Link]

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  • Yildirim, D., et al. (2014). N-[Morpholino(phenyl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o409. [Link]

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A Comparative Guide to the Cytotoxicity of Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer therapeutics has led researchers down many chemical avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery.[1] Among these, the morpholine scaffold, a six-membered ring containing nitrogen and oxygen, has garnered significant attention in medicinal chemistry.[2][3] Its unique physicochemical properties, including its ability to improve pharmacokinetic profiles, make it a privileged structure in drug design.[1][4] This guide provides a comprehensive comparison of the cytotoxic profiles of emerging morpholine-based compounds, supported by experimental data and a deep dive into the methodologies used for their evaluation.

The Therapeutic Promise of the Morpholine Scaffold

The morpholine moiety is not merely a passive structural element; it actively contributes to the biological activity of a molecule.[2][5] Its presence can enhance solubility, bioavailability, and the ability of a compound to interact with biological targets such as kinases and receptors.[6] In the context of oncology, morpholine derivatives are being explored for their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and overcome multidrug resistance.[2][7] The development of new anticancer drugs containing the morpholine ring is an active and promising area of research.[8][9]

Comparative Cytotoxicity of Novel Morpholine Derivatives

Recent studies have unveiled several promising morpholine-containing compounds with significant cytotoxic activity against various cancer cell lines. This section provides a comparative analysis of their efficacy, focusing on key performance indicators such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

A notable study focused on a series of morpholine-substituted quinazoline derivatives.[7] Among the synthesized compounds, AK-3 and AK-10 demonstrated significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines.[7] Importantly, these compounds were found to be non-toxic to non-cancerous HEK293 cells at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells.[7]

Another investigation into novel pyrimidine-morpholine hybrids also yielded promising results.[10] Compound 2g from this series was identified as a particularly potent agent, exhibiting strong cytotoxicity against SW480 (colon adenocarcinoma) and MCF-7 cell lines.[10]

Furthermore, a series of morpholine-benzimidazole-oxadiazole derivatives were synthesized and evaluated for their anticancer potential against the HT-29 (colon cancer) cell line.[11] Compound 5h from this series displayed potent inhibition of VEGFR-2, a key receptor involved in tumor angiogenesis, with an IC50 value comparable to the established drug sorafenib.[11]

The table below summarizes the IC50 values for these promising novel morpholine compounds across different cancer cell lines, providing a clear comparison of their cytotoxic potency.

Compound IDCancer Cell LineIC50 (μM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[7]
MCF-7 (Breast)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]
AK-10 A549 (Lung)8.55 ± 0.67[7]
MCF-7 (Breast)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
2g SW480 (Colon)5.10 ± 2.12[10]
MCF-7 (Breast)19.60 ± 1.13[10]
5h HT-29 (Colon)0.049 ± 0.002 (VEGFR-2 Inhibition)[11]

This data clearly indicates that subtle structural modifications to the morpholine scaffold can significantly impact cytotoxic activity and selectivity across different cancer types.

Mechanistic Insights: How Morpholine Compounds Induce Cell Death

Understanding the mechanism of action is crucial for the rational design of more effective cancer therapies. For the most potent morpholine-quinazoline derivatives, AK-3 and AK-10, mechanistic studies revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase and inducing apoptosis.[7] It is hypothesized that these compounds may bind to Bcl-2 proteins, which are key regulators of apoptosis, thereby promoting cancer cell death.[7]

Similarly, the pyrimidine-morpholine hybrid 2g was found to induce cell cycle arrest and promote apoptosis in cancer cells.[10] The ability of these novel compounds to trigger programmed cell death is a highly desirable characteristic for an anticancer agent.

Below is a diagram illustrating a simplified overview of the apoptotic pathway, a common mechanism of action for cytotoxic compounds.

apoptosis_pathway Novel Morpholine Compound Novel Morpholine Compound Bcl-2 Inhibition Bcl-2 Inhibition Novel Morpholine Compound->Bcl-2 Inhibition Caspase Activation Caspase Activation Bcl-2 Inhibition->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified apoptotic pathway induced by some novel morpholine compounds.

Experimental Protocols for Assessing Cytotoxicity

The reliable evaluation of a compound's cytotoxicity hinges on the use of robust and validated in vitro assays.[12][13] These assays are fundamental in the early stages of drug discovery to screen for potent and selective compounds.[14][15] The following are detailed protocols for standard cytotoxicity assays commonly employed in this field.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the novel morpholine compounds.

  • MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17][19]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add MTT Add MTT Add Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Solubilize Incubate->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Caption: A typical workflow for the MTT cytotoxicity assay.

The LDH assay is another common method used to quantify cytotoxicity.[20] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[21][22]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds for the desired duration.[23]

  • Sample Collection: Carefully collect an aliquot of the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH assay reaction mixture.[24]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[23][24]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[24]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[24] The amount of formazan product is directly proportional to the amount of LDH released.[24]

To determine if cell death is occurring via apoptosis, a number of assays can be employed.[25][26] These assays detect key events in the apoptotic cascade, such as caspase activation, DNA fragmentation (TUNEL assay), or changes in the cell membrane (Annexin V staining).[27] The choice of assay depends on the specific question being asked and the experimental model.[27]

Conclusion and Future Directions

The exploration of novel morpholine compounds continues to be a vibrant and promising area of anticancer drug discovery. The compounds highlighted in this guide demonstrate the potential of this chemical scaffold to yield potent and selective cytotoxic agents. The comparative data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. Future work should focus on optimizing the structure of these lead compounds to further enhance their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.

References

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Ciaffrocchi, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Ciaffrocchi, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

  • Zlatić, N., et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology. Available at: [Link]

  • ACS Publications. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. Inorganic Chemistry. Available at: [Link]

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